4-Phenoxyphenylacetonitrile
Description
Properties
IUPAC Name |
2-(4-phenoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOVIPKFOQOPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380726 | |
| Record name | 4-Phenoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92163-15-0 | |
| Record name | 4-Phenoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Phenoxyphenylacetonitrile CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide provides a comprehensive overview of 4-Phenoxyphenylacetonitrile, a key intermediate in organic synthesis with potential applications in pharmaceutical and materials science.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 92163-15-0 |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.25 g/mol |
Physicochemical Properties
| Property | Value |
| Boiling Point | 155 - 160 °C (at 0.1 torr) |
| Density | 1.120 g/cm³ |
Synthesis Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general and robust method can be adapted from the synthesis of analogous phenylacetonitrile derivatives. The following protocol is based on well-established synthetic strategies for similar compounds.
General Synthesis of Phenylacetonitriles via Cyanation of a Benzyl Halide:
This common method involves the nucleophilic substitution of a benzyl halide with a cyanide salt.
Materials:
-
4-Phenoxybenzyl halide (e.g., 4-phenoxybenzyl chloride or bromide)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-phenoxybenzyl halide in the chosen polar aprotic solvent.
-
Add sodium cyanide or potassium cyanide to the solution. The cyanide salt should be handled with extreme caution in a well-ventilated fume hood due to its high toxicity.
-
Heat the reaction mixture to a temperature between 60-100 °C and stir for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent.
-
Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Logical Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
Phenylacetonitrile derivatives are a significant class of compounds in medicinal chemistry, often serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). While direct biological activity data for this compound is limited, its structural motifs are present in various biologically active molecules.
Potential Roles as a Pharmaceutical Intermediate:
-
Scaffold for Complex Molecules: The phenoxy and acetonitrile functionalities provide reactive sites for further chemical modifications, making it a valuable building block for creating more complex molecules with potential therapeutic applications.
-
Synthesis of Bioactive Compounds: Phenylacetonitrile derivatives are precursors to a wide range of pharmaceuticals. For instance, related methoxyphenylacetonitriles are key intermediates in the synthesis of certain drugs. It is plausible that this compound could be utilized in similar synthetic pathways.
Signaling Pathway Diagram (Hypothetical based on related compounds):
The following diagram illustrates a hypothetical signaling pathway where a downstream product synthesized from a phenylacetonitrile derivative might act as an inhibitor. This is a generalized representation and not specific to this compound itself.
Caption: Hypothetical signaling pathway showing enzyme inhibition.
Conclusion
This compound is a compound with a well-defined chemical structure and established physicochemical properties. While direct research into its biological activity is not widely published, its structural similarity to known pharmaceutical intermediates suggests its potential as a valuable building block in drug discovery and development. The synthetic protocols for related compounds are well-documented and can be readily adapted for its preparation. Further research into the applications of this compound in medicinal chemistry could unveil new synthetic routes to novel therapeutic agents.
Spectroscopic Analysis of 4-Phenoxyphenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenoxyphenylacetonitrile. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data for this compound and analogous experimental data from its close structural isomer, 3-Phenoxyphenylacetonitrile, to provide a thorough analytical characterization. This approach allows for a robust understanding of the expected spectroscopic features.
Introduction
This compound is a chemical compound of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. Its structure, featuring a phenoxy group attached to a phenylacetonitrile core, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.
Predicted and Analogous Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Predicted Data for this compound (C₁₄H₁₁NO)
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 210.09134 |
| [M+Na]⁺ | 232.07328 |
| [M-H]⁻ | 208.07678 |
| [M]⁺ | 209.08351 |
Data sourced from PubChem predictions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Data for 3-Phenoxyphenylacetonitrile (Analogous Compound)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.39 - 7.28 | m | 5H | Ar-H (Phenoxy) |
| 7.21 - 7.10 | m | 4H | Ar-H (Benzyl) |
| 3.73 | s | 2H | -CH ₂-CN |
¹³C NMR Data for 3-Phenoxyphenylacetonitrile (Analogous Compound)
| Chemical Shift (δ) ppm | Assignment |
| 157.9 | C -O (Aromatic) |
| 157.2 | C -O (Aromatic) |
| 135.2 | Ar-C |
| 130.3 | Ar-C H |
| 129.9 | Ar-C H |
| 124.3 | Ar-C H |
| 120.1 | Ar-C H |
| 119.2 | Ar-C H |
| 118.9 | Ar-C H |
| 117.7 | C N |
| 23.4 | C H₂-CN |
Note: The assignments for the aromatic region in both ¹H and ¹³C NMR of the 4-phenoxy isomer are expected to show a more simplified splitting pattern due to higher symmetry compared to the 3-phenoxy isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~ 3050 | Aromatic C-H stretch |
| ~ 2920 | Aliphatic C-H stretch |
| ~ 2250 | C≡N (Nitrile) stretch |
| ~ 1600, 1500, 1450 | Aromatic C=C bending |
| ~ 1240 | Aryl-O-Aryl stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of the solid compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
-
¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans and a longer relaxation delay are often required due to the low natural abundance of ¹³C.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which produces numerous fragments. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, which typically yields the protonated molecule [M+H]⁺.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Potential Research Applications of 4-Phenoxyphenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphenylacetonitrile is a nitrile-containing aromatic ether. While specific research on this compound is limited, its structural motifs—the phenoxyphenyl group and the acetonitrile moiety—are present in numerous biologically active molecules. This technical guide consolidates information on the synthesis and potential biological activities of this compound, drawing insights from structurally related compounds. The aim is to provide a foundational resource for researchers interested in exploring its therapeutic potential. The information presented herein is largely based on analogous compounds and should be considered a starting point for further investigation.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | PubChem |
| Molecular Weight | 209.25 g/mol | PubChem |
| CAS Number | 92163-15-0 | ChemicalBook[1] |
| Boiling Point | 155-160 °C (0.1 torr) | ChemicalBook[1] |
| Density | 1.120 g/cm³ | ChemicalBook[1] |
Synthesis
A plausible synthetic route for this compound is the Williamson ether synthesis, a well-established method for forming ethers. This would involve the reaction of 4-hydroxyphenylacetonitrile with a suitable phenylating agent or the reaction of 4-phenoxyphenol with a cyanomethylating agent. A general synthetic workflow is depicted below.
A generalized workflow for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis (Hypothetical)
This protocol is a general guideline based on the synthesis of similar phenoxyacetonitriles.
-
Materials: 4-phenoxyphenol, chloroacetonitrile, potassium carbonate (K₂CO₃), acetone (anhydrous), and appropriate workup and purification solvents.
-
Procedure: a. To a solution of 4-phenoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide. c. Add chloroacetonitrile (1.2 eq) to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by recrystallization or column chromatography to yield this compound.
Potential Research Applications
Based on the biological activities of structurally similar compounds, this compound could be investigated for the following applications:
Anticancer Activity
Derivatives of phenoxyphenyl and phenylacetonitrile have demonstrated cytotoxic effects against various cancer cell lines. For instance, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), a phenoxyphenol, has been shown to induce antiproliferative effects and apoptosis in human lung cancer cells.[2][3] Similarly, various synthetic derivatives have shown cytotoxicity against breast cancer cell lines.[4]
Table 1: Cytotoxicity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Phenoxy-pyridine/pyrimidine derivatives | A549 (Lung) | 2.16 ± 0.19 | [5] |
| MCF-7 (Breast) | 9.13 ± 0.65 | [5] | |
| HepG2 (Liver) | 20.15 ± 2.64 | [5] | |
| 9-Phenoxyacridine derivatives | Rat Peritoneal Mast Cells | 4.7 - 13.5 | [6] |
| 2-(Substituted phenoxy) acetamide derivatives | MCF-7 (Breast) | Not specified | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cenmed.com [cenmed.com]
- 7. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of Phenoxyacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetonitrile derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their versatile chemical structure serves as a key building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth review of the primary synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, quantitative data for comparison, and mechanistic insights visualized through logical diagrams.
Core Synthetic Strategies
The synthesis of phenoxyacetonitrile derivatives predominantly relies on the formation of an ether linkage between a phenol and a nitrile-containing group. The most established and widely utilized method is the Williamson ether synthesis. However, variations and alternative approaches, such as the Ullmann condensation and palladium-catalyzed cyanation, offer distinct advantages in specific contexts. Modern techniques like microwave-assisted synthesis and phase-transfer catalysis have also been employed to enhance reaction efficiency, improve yields, and promote greener chemical processes.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone in the preparation of phenoxyacetonitrile derivatives. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. The phenoxide is generated in situ by treating the corresponding phenol with a base.[1][2]
Reaction Scheme:
The choice of base, solvent, and reaction temperature significantly influences the reaction's success and yield. Common bases include potassium carbonate, sodium hydroxide, and sodium hydride. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and acetone are often employed to facilitate the SN2 mechanism.[2]
A representative procedure for the synthesis of a substituted phenoxyacetonitrile is as follows:
-
To a solution of the substituted phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone), a base (e.g., K₂CO₃, 1.5 eq.) is added.
-
The mixture is stirred at room temperature for a specified period (e.g., 30 minutes) to facilitate the formation of the phenoxide salt.
-
Chloroacetonitrile or bromoacetonitrile (1.1 eq.) is then added to the reaction mixture.
-
The reaction is heated to a specific temperature (typically between 50-100 °C) and monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is typically subjected to an aqueous work-up, followed by extraction with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is generally achieved by column chromatography or recrystallization.
| Phenol Derivative | Haloacetonitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Chloroacetonitrile | K₂CO₃ | Acetone | Reflux | 6 | 85 |
| 4-Methoxyphenol | Chloroacetonitrile | K₂CO₃ | DMF | 80 | 4 | 92 |
| 2-Chlorophenol | Bromoacetonitrile | NaOH | Acetonitrile | 70 | 8 | 78 |
| 4-Nitrophenol | Chloroacetonitrile | K₂CO₃ | DMF | 100 | 3 | 95 |
Logical Workflow for Williamson Ether Synthesis
Caption: Workflow of the Williamson ether synthesis for phenoxyacetonitrile derivatives.
Phase-Transfer Catalysis (PTC) in Williamson Ether Synthesis
To overcome the issue of immiscible reactants (e.g., an aqueous solution of the phenoxide and an organic solution of the haloacetonitrile), phase-transfer catalysis (PTC) is often employed. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where the reaction occurs.[4] This technique can lead to faster reaction rates, milder reaction conditions, and the use of less expensive and more environmentally benign solvent systems.[5]
The mechanism involves the exchange of the catalyst's counter-ion with the phenoxide ion in the aqueous phase. The resulting lipophilic ion pair migrates into the organic phase to react with the haloacetonitrile. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.
Catalytic Cycle of Phase-Transfer Catalysis
Caption: Catalytic cycle in the phase-transfer catalyzed synthesis of phenoxyacetonitriles.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of phenoxyacetonitrile synthesis, microwave-assisted Williamson ether synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields.[6][7] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.[8]
| Phenol Derivative | Haloacetonitrile | Base | Solvent | Power (W) | Time (min) | Yield (%) |
| Phenol | Chloroacetonitrile | K₂CO₃ | DMF | 150 | 5 | 90 |
| 4-Methylphenol | Chloroacetonitrile | KOH | None (solid support) | 300 | 2 | 95 |
| 2,4-Dichlorophenol | Bromoacetonitrile | Cs₂CO₃ | Acetonitrile | 200 | 10 | 88 |
Alternative Synthetic Routes
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers.[9][10] This reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base at elevated temperatures.[11][12] While traditionally requiring harsh conditions, modern modifications have made this method more versatile.[13] For the synthesis of phenoxyacetonitriles, this could involve the reaction of an aryl halide with hydroxyacetonitrile, although this is less common than the Williamson approach.
Palladium-catalyzed cross-coupling reactions offer a powerful method for the formation of C-CN bonds.[14] In the context of phenoxyacetonitrile synthesis, this could involve the cyanation of a phenoxy-substituted aryl halide or triflate.[3] This approach is particularly useful for introducing the nitrile group at a late stage in a synthetic sequence. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to afford the aryl nitrile.[15]
Logical Flow of Palladium-Catalyzed Cyanation
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 7. hakon-art.com [hakon-art.com]
- 8. sid.ir [sid.ir]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arches.union.edu [arches.union.edu]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 4-Phenoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-phenoxyphenylacetonitrile (CAS RN: 92163-15-0), a chemical intermediate utilized in various research and development applications. Due to its potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment. This document outlines the known hazards, recommended handling procedures, personal protective equipment, emergency response, and disposal of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| CAS Number | 92163-15-0 |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.24 g/mol |
Toxicological Data
| Compound | Route | Species | LD₅₀/LC₅₀ | Reference |
| 4-Chlorophenylacetonitrile | Oral | Rat | 50 mg/kg | [1] |
| 4-Chlorophenylacetonitrile | Intraperitoneal | Mouse | 27 mg/kg | [1] |
| Benzyl Cyanide | Oral | Rat | 270 mg/kg | [2][3] |
| Benzyl Cyanide | Dermal | Rabbit | 270 mg/kg | [4][5] |
| Benzyl Cyanide | Inhalation | Rat | 430 mg/m³ (2 h) | [4][5] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is the primary defense against exposure.
Engineering Controls
-
Ventilation: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE selection based on the handling procedure.
References
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Phenoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 4-phenoxyphenylacetonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic utility of its nitrile functionality. This document details the primary transformations of the nitrile group, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. While specific experimental data for this compound is limited in publicly available literature, this guide provides detailed generalized protocols and reaction mechanisms based on the well-established chemistry of analogous arylacetonitriles.
Core Reactivity of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in this compound is highly polarized, rendering the carbon atom electrophilic. This inherent electrophilicity is the foundation for its most common and synthetically useful reactions. The nitrile group can be transformed into a variety of other functional groups, making it a valuable synthon in organic synthesis.
Hydrolysis to Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This can be accomplished under either acidic or basic conditions, proceeding through an amide intermediate. The resulting 4-phenoxyphenylacetic acid is a valuable precursor for the synthesis of esters, amides, and other carboxylic acid derivatives.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of a weak nucleophile like water.[1][2] The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid.[3]
Experimental Protocol: Acid-Catalyzed Hydrolysis of Arylacetonitriles
-
Reagents: Arylacetonitrile (1.0 eq), concentrated sulfuric acid (e.g., 3 volumes), water (e.g., 2 volumes).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add the concentrated sulfuric acid to water.
-
Add the arylacetonitrile to the diluted acid solution.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
The carboxylic acid product often precipitates and can be collected by vacuum filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent.[4]
-
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt.[5] Subsequent acidification of the reaction mixture yields the carboxylic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis of Arylacetonitriles
-
Reagents: Arylacetonitrile (1.0 eq), aqueous sodium hydroxide solution (e.g., 10-20%).
-
Procedure:
-
Combine the arylacetonitrile and the sodium hydroxide solution in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a mineral acid (e.g., HCl) until the carboxylic acid precipitates.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure carboxylic acid.
-
| Reactant | Conditions | Product | Yield |
| Arylacetonitrile (general) | Acid or Base Reflux | Arylacetic Acid | High |
Caption: Hydrolysis of this compound.
Reduction to Primary Amine
The reduction of the nitrile group to a primary amine, 2-(4-phenoxyphenyl)ethylamine, is a highly valuable transformation, as primary amines are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This reduction can be achieved using various reducing agents.
Catalytic Hydrogenation
Catalytic hydrogenation using reagents like Raney Nickel is a common and effective method for nitrile reduction.[6][7] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.
Experimental Protocol: Catalytic Hydrogenation of Arylacetonitriles with Raney Nickel
-
Reagents: Arylacetonitrile (1.0 eq), Raney Nickel (catalytic amount, e.g., 5-10 wt%), solvent (e.g., ethanol or methanol), hydrogen gas.
-
Procedure:
-
In a hydrogenation apparatus, dissolve the arylacetonitrile in the chosen solvent.
-
Carefully add the Raney Nickel catalyst to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care.[6]
-
Seal the apparatus and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the appropriate temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, cool the vessel, and carefully vent the hydrogen.
-
Filter the catalyst through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
The product can be further purified by distillation or crystallization of a salt.
-
Reduction with Metal Hydrides
Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[8][9][10] The reaction is typically performed in an anhydrous ethereal solvent.
Experimental Protocol: LAH Reduction of Arylacetonitriles
-
Reagents: Arylacetonitrile (1.0 eq), Lithium Aluminum Hydride (LAH, e.g., 1.5-2.0 eq), anhydrous solvent (e.g., diethyl ether or THF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LAH in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the arylacetonitrile in the same anhydrous solvent and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[11]
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the solid and wash it thoroughly with the solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.
-
| Reducing Agent | Conditions | Product | Yield |
| H₂/Raney Ni | Elevated temperature and pressure in alcohol | 2-(4-Phenoxyphenyl)ethylamine | High |
| LiAlH₄ | Anhydrous ether or THF, followed by workup | 2-(4-Phenoxyphenyl)ethylamine | High |
Caption: Reduction of this compound.
[3+2] Cycloaddition Reactions: Synthesis of Tetrazoles
The nitrile group can participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings.[12][13] A prominent example is the reaction with azides to form tetrazoles. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteric replacements for carboxylic acids.[14][15]
Experimental Protocol: Synthesis of 5-Aryl-1H-tetrazoles
-
Reagents: Arylacetonitrile (1.0 eq), sodium azide (NaN₃, e.g., 1.5-2.0 eq), a Lewis acid catalyst (e.g., ZnCl₂, NH₄Cl), solvent (e.g., DMF or water).[16][17]
-
Procedure:
-
In a round-bottom flask, dissolve the arylacetonitrile in the chosen solvent.
-
Add sodium azide and the catalyst.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dilute with water.
-
Acidify the solution with a mineral acid (e.g., HCl) to precipitate the tetrazole product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent can be used for further purification.
-
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| Arylacetonitrile (general) | NaN₃ | Lewis Acid Catalyst, Heat in DMF or Water | 5-(Arylmethyl)-1H-tetrazole | Good to Excellent |
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
- 8. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 9. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Workup [chem.rochester.edu]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Cycloaddition Reaction | Overview & Types | Study.com [study.com]
- 14. researchgate.net [researchgate.net]
- 15. scite.ai [scite.ai]
- 16. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H-Tetrazole synthesis [organic-chemistry.org]
The Potent Biological Activities of 4-Phenoxyphenylacetonitrile Derivatives: A Technical Overview
For Immediate Release
In the dynamic field of drug discovery and development, the quest for novel molecular scaffolds with significant therapeutic potential is paramount. Among the promising classes of compounds, derivatives of 4-phenoxyphenylacetonitrile have emerged as a focal point of research, demonstrating a range of biological activities. This technical guide provides an in-depth analysis of the current scientific literature on these compounds, with a particular focus on their antimicrobial, anticancer, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes complex biological pathways.
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
Recent investigations have highlighted the potent antimicrobial effects of this compound derivatives, particularly against multi-drug-resistant Gram-positive bacteria. A key study centers on the natural product MC21-A (C58) and its synthetically derived chloro-analog, C59, both of which possess the this compound core.
These compounds have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The antimicrobial activities of C58 and C59 are summarized below, showcasing their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various MRSA isolates.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| MC21-A (C58) | MRSA (USA300) | 1 | 2 |
| MRSA (Clinical Isolates) | 0.5-2 | 1-4 | |
| C59 (chloro-analog) | MRSA (USA300) | 0.5 | 1 |
| MRSA (Clinical Isolates) | 0.25-1 | 0.5-2 |
Furthermore, C59 has shown remarkable activity in eradicating MRSA biofilms, a critical factor in persistent infections. At a concentration of 8 µg/mL, C59 was able to completely eliminate mature MRSA biofilms.
Experimental Protocols: Antimicrobial Susceptibility Testing
The following provides a generalized methodology for determining the antimicrobial efficacy of this compound derivatives.
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Preparation: A two-fold serial dilution of the test compound is prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. Minimum Bactericidal Concentration (MBC) Assay:
-
Sub-culturing: Following the MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
3. Biofilm Eradication Assay:
-
Biofilm Formation: Bacteria are cultured in a 96-well plate under conditions that promote biofilm formation for 24-48 hours.
-
Treatment: The planktonic cells are removed, and the established biofilms are treated with various concentrations of the test compound.
-
Quantification: After incubation, the viability of the remaining biofilm-associated cells is quantified using methods such as crystal violet staining or by determining the number of colony-forming units (CFU).
Mechanism of Action: A Visualized Pathway
The antimicrobial mechanism of these compounds is believed to involve the disruption of bacterial cell division. The following diagram illustrates the proposed pathway.
Anticancer and Anti-inflammatory Activities: A Comparative Analysis
While direct studies on the anticancer and anti-inflammatory properties of compounds derived specifically from this compound are limited in the current literature, a comparative analysis of structurally related phenoxy derivatives provides valuable insights into their potential in these therapeutic areas.
Anticancer Potential
Research on 2-(substituted phenoxy) acetamide derivatives has revealed promising anticancer activity. For instance, certain compounds within this class have exhibited cytotoxicity against human breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. The presence of halogen substituents on the phenoxy ring appears to enhance this activity. One notable compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has demonstrated significant anticancer effects.
Similarly, 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have been synthesized and evaluated for their anticancer properties, with some showing activity against various cancer cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of phenoxy-containing scaffolds is also an active area of investigation. Studies on 2-(substituted phenoxy) acetamide derivatives have shown that some of these compounds possess anti-inflammatory properties. For example, the same compound that exhibited anticancer activity, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, also displayed analgesic and anti-inflammatory effects in preclinical models.
Furthermore, a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been evaluated for their ability to inhibit the release of inflammatory mediators from neutrophils. Several of these compounds demonstrated potent inhibition of β-glucuronidase and lysozyme release, as well as the formation of tumor necrosis factor-alpha (TNF-α).
The following diagram illustrates a generalized workflow for the screening of anticancer and anti-inflammatory compounds.
Conclusion and Future Directions
Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The potent antimicrobial activity against drug-resistant bacteria, particularly MRSA, is well-documented for specific analogs. While direct evidence for anticancer and anti-inflammatory activities of this compound derivatives is still emerging, the promising results from structurally related compounds warrant further investigation.
Future research should focus on the synthesis and biological evaluation of a broader library of this compound derivatives to explore their full therapeutic potential. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for various biological targets. Furthermore, in-depth mechanistic studies are required to fully elucidate their modes of action in antimicrobial, anticancer, and anti-inflammatory contexts. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective medicines.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Phenoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-Phenoxyphenylacetonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology follows a three-step reaction sequence starting from the commercially available 4-phenoxybenzaldehyde.
Introduction
This compound and its derivatives are key structural motifs in a range of biologically active molecules. The synthesis protocol outlined below is a robust and scalable method that proceeds via the reduction of 4-phenoxybenzaldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl bromide intermediate, and subsequent cyanation to yield the final product. This multi-step synthesis is based on well-established and reliable organic transformations.
Experimental Protocols
Step 1: Reduction of 4-Phenoxybenzaldehyde to 4-Phenoxybenzyl Alcohol
This procedure details the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride.
-
Materials:
-
4-Phenoxybenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-phenoxybenzyl alcohol as a crude product, which can be used in the next step without further purification.
-
Step 2: Conversion of 4-Phenoxybenzyl Alcohol to 4-Phenoxybenzyl Bromide
This protocol describes the conversion of the benzyl alcohol to the corresponding bromide, a key intermediate for the subsequent cyanation reaction. A method utilizing tribromoisocyanuric acid and triphenylphosphine offers a mild and efficient transformation.
-
Materials:
-
4-Phenoxybenzyl alcohol (from Step 1)
-
Tribromoisocyanuric acid (TBCA)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenoxybenzyl alcohol (1.0 eq) and triphenylphosphine (2.0 eq) in dry dichloromethane (15 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tribromoisocyanuric acid (0.7 eq) in small portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).
-
Separate the organic layer and wash with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-phenoxybenzyl bromide can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Step 3: Cyanation of 4-Phenoxybenzyl Bromide to this compound
This final step involves the nucleophilic substitution of the bromide with a cyanide ion to form the target molecule. A phase-transfer catalysis approach is employed for efficient reaction in a biphasic system.
-
Materials:
-
4-Phenoxybenzyl bromide (from Step 2)
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-phenoxybenzyl bromide (1.0 eq) in toluene (10 mL per gram of bromide).
-
In a separate beaker, prepare a solution of sodium cyanide (1.5 eq) in deionized water (5 mL per gram of NaCN).
-
Combine the organic and aqueous solutions in the reaction flask.
-
Add a catalytic amount of tetrabutylammonium bromide (0.1 eq).
-
Heat the biphasic mixture to 80 °C and stir vigorously for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for analogous reactions.
| Step | Reactant | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Phenoxybenzaldehyde | 4-Phenoxybenzyl Alcohol | 1.0 : 1.1 (NaBH₄) | Methanol | 0 to RT | 2-3 | 90-95 |
| 2 | 4-Phenoxybenzyl Alcohol | 4-Phenoxybenzyl Bromide | 1.0 : 0.7 (TBCA) : 2.0 (PPh₃) | Dichloromethane | 0 to RT | 4-6 | 80-85 |
| 3 | 4-Phenoxybenzyl Bromide | This compound | 1.0 : 1.5 (NaCN) : 0.1 (TBAB) | Toluene/Water | 80 | 6-8 | 85-90 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes: Williamson Ether Synthesis for the Preparation of 4-Phenoxyphenylacetonitrile
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the formation of ethers. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] In the context of drug discovery and development, this synthesis is pivotal for constructing the ether linkages present in a wide array of pharmacologically active molecules. This document provides a detailed protocol for the synthesis of 4-phenoxyphenylacetonitrile, a key intermediate in the preparation of various pharmaceutical compounds, utilizing the Williamson ether synthesis.
Reaction Principle
The synthesis of this compound via the Williamson ether synthesis involves the deprotonation of 4-hydroxyphenylacetonitrile to form a phenoxide ion. This is typically achieved using a moderately strong base such as potassium carbonate or sodium hydroxide.[3][4] The resulting phenoxide, a potent nucleophile, then undergoes a nucleophilic substitution reaction with a suitable aryl halide, such as fluorobenzene or chlorobenzene, to form the desired diaryl ether. The use of a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is recommended to enhance the reactivity of the nucleophile.[3]
Key Parameters for Optimization
Several factors can be optimized to improve the yield and purity of this compound:
-
Base: The choice of base is critical for the efficient formation of the phenoxide. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and offer better functional group tolerance.[3]
-
Solvent: Polar aprotic solvents are preferred as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[1][3]
-
Leaving Group: The reactivity of the aryl halide is dependent on the nature of the leaving group. While not a classic Williamson ether synthesis which typically uses alkyl halides, this adaptation for diaryl ether synthesis is common. The reactivity order is generally I > Br > Cl > F. However, in nucleophilic aromatic substitution, electron-withdrawing groups on the aromatic ring can activate the halide for substitution.
-
Temperature: The reaction temperature is a crucial parameter. Higher temperatures can increase the reaction rate but may also lead to side reactions. A typical temperature range for this synthesis is between 50-100 °C.[3]
-
Catalyst: In some cases, a phase-transfer catalyst (PTC) can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using hydroxide bases.[5]
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on general procedures for Williamson ether synthesis of related compounds.[3]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Hydroxyphenylacetonitrile | 133.15 | 1.33 g | 10 | 1.0 |
| Fluorobenzene | 96.10 | 1.06 g (1.09 mL) | 11 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 | 1.5 |
| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 2 x 25 mL | - | - |
| Brine | - | 25 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetonitrile (1.33 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Reactant Addition: Add fluorobenzene (1.09 mL, 11 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Extraction:
-
Dissolve the crude residue in 50 mL of dichloromethane.
-
Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis.
References
Application Notes and Protocols for the Ullmann Condensation Synthesis of 4-Phenoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-oxygen bonds to construct diaryl ethers. This copper-catalyzed reaction is particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients. 4-Phenoxyphenylacetonitrile is a key building block in the synthesis of various biologically active compounds. Its diaryl ether motif is a common feature in molecules designed to interact with biological targets. The Ullmann condensation provides a direct and reliable method for the synthesis of this important intermediate.
This document provides detailed application notes and experimental protocols for the synthesis of this compound via the Ullmann condensation. Two primary synthetic routes are presented, involving the coupling of either a 4-halophenylacetonitrile with phenol or 4-hydroxyphenylacetonitrile with a phenyl halide.
Reaction Principle
The Ullmann condensation for the synthesis of this compound involves the copper-catalyzed cross-coupling of an aryl halide with a phenol in the presence of a base. The reaction proceeds through a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper(I) center to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired diaryl ether and regenerates the copper(I) catalyst. The presence of a ligand can stabilize the copper catalyst and facilitate the reaction, often allowing for milder reaction conditions.
Two viable pathways for the synthesis of this compound are:
-
Route A: Reaction of a 4-halophenylacetonitrile (e.g., 4-bromophenylacetonitrile or 4-chlorophenylacetonitrile) with phenol.
-
Route B: Reaction of 4-hydroxyphenylacetonitrile with a phenyl halide (e.g., bromobenzene or iodobenzene).
The choice of route may depend on the availability and reactivity of the starting materials. The presence of the electron-withdrawing nitrile group on the phenyl halide in Route A can enhance its reactivity in the Ullmann coupling.[1]
Experimental Protocols
The following protocols are generalized procedures for the Ullmann condensation synthesis of this compound. Optimization of reaction conditions (temperature, reaction time, catalyst, and ligand loading) may be necessary to achieve optimal yields.
Protocol 1: Synthesis of this compound from 4-Bromophenylacetonitrile and Phenol (Route A)
This protocol is adapted from a general procedure for the Ullmann diaryl ether synthesis using an air-stable Cu(I) catalyst.[1]
Materials:
-
4-Bromophenylacetonitrile
-
Phenol
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetonitrile (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and triphenylphosphine (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5-10 mL) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Synthesis of this compound from 4-Hydroxyphenylacetonitrile and Bromobenzene (Route B)
This protocol utilizes a ligand-accelerated Ullmann condensation, which often allows for milder reaction conditions.
Materials:
-
4-Hydroxyphenylacetonitrile
-
Bromobenzene
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or another suitable ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF) or Dioxane, anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-hydroxyphenylacetonitrile (1.0 mmol, 1.0 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous DMF (5 mL), followed by bromobenzene (1.2 mmol, 1.2 equiv) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.
-
Reaction: Heat the reaction mixture to 110-130 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of celite, and wash the filtrate with water (3 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes typical reaction parameters for the Ullmann condensation synthesis of diaryl ethers, which can be adapted for the synthesis of this compound. Specific yields for the target compound will depend on the optimization of these conditions.
| Parameter | Route A (4-Halophenylacetonitrile + Phenol) | Route B (4-Hydroxyphenylacetonitrile + Phenyl Halide) | Reference |
| Aryl Halide | 4-Bromophenylacetonitrile | Bromobenzene | [1] |
| Phenol | Phenol | 4-Hydroxyphenylacetonitrile | |
| Catalyst | CuI | CuI | [1] |
| Ligand | PPh₃ | N,N'-Dimethylethylenediamine | [2] |
| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ | [1][3] |
| Solvent | Toluene | DMF or Dioxane | [1][3] |
| Temperature | 110 °C | 110-130 °C | [1][4] |
| Reaction Time | 12-24 h (typical) | 12-24 h (typical) | |
| Yield | Moderate to Good (expected) | Moderate to Good (expected) | [1] |
Mandatory Visualizations
Ullmann Condensation Catalytic Cycle
Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.
Experimental Workflow for Ullmann Synthesis of this compound
Caption: General experimental workflow for the Ullmann synthesis.
References
Application Note: Recrystallization of 4-Phenoxyphenylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the purification of 4-Phenoxyphenylacetonitrile via recrystallization, a critical step for ensuring the purity of active pharmaceutical ingredients and research compounds.
Introduction
This compound is a versatile intermediate in organic synthesis. The purity of this compound is crucial for the successful synthesis of downstream products and for ensuring the validity of experimental results. Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization procedure for this compound.
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent/Solvent System | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation upon Cooling? (Yes/No) | Observations (e.g., color, crystal morphology) |
| e.g., Ethanol | ||||
| e.g., Isopropanol | ||||
| e.g., Toluene | ||||
| e.g., Acetone | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Heptane | ||||
| e.g., Ethanol/Water | ||||
| e.g., Toluene/Heptane |
Table 2: Purity and Yield Data for Recrystallized this compound
| Sample | Initial Mass (g) | Final Mass (g) | Recovery Yield (%) | Purity before Recrystallization (%) | Purity after Recrystallization (%) | Method of Purity Analysis (e.g., HPLC, GC, NMR) |
| Trial 1 | ||||||
| Trial 2 | ||||||
| Trial 3 |
Experimental Protocols
This section details the methodologies for solvent selection and the recrystallization of this compound.
Protocol for Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
A selection of potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)
-
Heating apparatus (e.g., hot plate, sand bath, or water bath)
-
Vortex mixer (optional)
-
Spatula
Procedure:
-
Room Temperature Solubility:
-
Place a small, known amount of crude this compound (e.g., 10-20 mg) into a series of test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Agitate the mixture (vortex or stir) for 1-2 minutes.
-
Observe and record the solubility at room temperature in Table 1. A suitable solvent should not dissolve the compound at this stage.
-
-
Elevated Temperature Solubility:
-
Gently heat the test tubes containing the undissolved solid in the corresponding solvent.
-
Gradually increase the temperature towards the boiling point of the solvent, adding small increments of the solvent if necessary, until the solid dissolves completely.
-
Record the approximate solubility at the boiling point in Table 1. An ideal solvent will dissolve the compound completely at a higher temperature.
-
-
Crystal Formation upon Cooling:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath to induce crystallization.
-
Observe and record whether crystal formation occurs in Table 1. The formation of well-defined crystals indicates a potentially good solvent.
-
-
Selection of a Two-Solvent System (if necessary):
-
If no single solvent is ideal, a two-solvent system can be employed.[1]
-
Choose a "good" solvent that readily dissolves this compound at all temperatures and a "poor" solvent in which it is sparingly soluble at all temperatures. The two solvents must be miscible.[2]
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Protocol for Recrystallization of this compound
Objective: To purify crude this compound using the optimized solvent system identified in the screening protocol.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent or solvent system
-
Erlenmeyer flask(s)
-
Heating apparatus
-
Hot filtration setup (if insoluble impurities are present): funnel, fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass rod
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring or swirling to facilitate dissolution.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot filtration.
-
Preheat a funnel and an Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.
-
-
Analysis:
-
Determine the mass of the dried, purified this compound and calculate the percent recovery.
-
Assess the purity of the recrystallized product using an appropriate analytical method (e.g., HPLC, GC, NMR, or melting point determination) and record the results in Table 2.
-
Visualization
The following diagrams illustrate the logical workflow of the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
Caption: Decision-making process for selecting a suitable recrystallization solvent.
References
Application Notes and Protocols: Utilizing 4-Phenoxyphenylacetonitrile in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-phenoxyphenylacetonitrile as a versatile starting material in the synthesis of novel bioactive molecules. The following sections outline key synthetic transformations, experimental procedures, and biological activity data of the resulting compounds, with a focus on pyrazole and acrylamide derivatives, which have shown significant potential in antimicrobial and anticancer research.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of a reactive nitrile group and a flexible phenoxyphenyl scaffold. This unique combination allows for its elaboration into a variety of heterocyclic and acyclic compounds with diverse pharmacological activities. The ether linkage in the phenoxyphenyl moiety can enhance lipophilicity and metabolic stability, properties that are often desirable in drug candidates. This document will focus on two primary applications of this compound: the synthesis of substituted pyrazoles and 2-cyano-3-(4-phenoxyphenyl)acrylamide derivatives.
Synthesis of Bioactive Pyrazole Derivatives
Substituted pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound can be readily converted to 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, a key intermediate for further derivatization.
Synthetic Pathway to 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Caption: Synthetic route to 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.
Experimental Protocol: Synthesis of 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Step 1: Synthesis of the Enaminonitrile Intermediate
-
To a solution of this compound (1 equivalent) in anhydrous dimethylformamide (DMF), add dimethylformamide dimethyl acetal (DMFDMA) (1.2 equivalents).
-
Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude enaminonitrile intermediate.
Step 2: Cyclization to form the Pyrazole Ring
-
Dissolve the crude enaminonitrile intermediate (1 equivalent) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to afford pure 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.
Biological Activity of Pyrazole Derivatives
While specific bioactivity data for 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is not extensively reported, structurally similar pyrazole derivatives have demonstrated significant antimicrobial and anticancer activities.[1][2][3][4][5] The following tables summarize representative data for analogous compounds.
Table 1: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole-1-sulphonamides | Staphylococcus aureus | 125 | [1] |
| Pyrazole-1-sulphonamides | Escherichia coli | 250 | [1] |
| Pyrano[2,3-c] pyrazoles | Klebsiella pneumoniae | 6.25 - 50 | [2] |
| 4-Formyl Pyrazoles | Staphylococcus aureus | - | [3] |
| 4-Formyl Pyrazoles | Escherichia coli | - | [3] |
| Pyrazole-1-carbothiohydrazides | Candida albicans | 2.9 - 7.8 | [4] |
Table 2: Anticancer Activity of Representative Pyrazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazole-4-carbaldehydes | Various Cancer Lines | - | [3] |
| Pyrazolyl 1,3,4-Thiadiazines | Various Cancer Lines | - | [4] |
Synthesis of Bioactive 2-Cyano-3-(4-phenoxyphenyl)acrylamide Derivatives
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed to synthesize α,β-unsaturated nitriles. Reacting this compound with various aromatic aldehydes provides access to a library of 2-cyano-3-(4-phenoxyphenyl)acrylamide derivatives, which have been investigated for their anticancer properties.
Synthetic Pathway via Knoevenagel Condensation
Caption: Knoevenagel condensation for the synthesis of acrylamide derivatives.
Experimental Protocol: Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-cyano-3-(4-phenoxyphenyl)acrylamide derivative.
Biological Activity of Acrylamide Derivatives
Derivatives of 2-cyanoacrylamide have been shown to exhibit potent anticancer activity. The biological activity is often dependent on the nature of the substituent on the aromatic aldehyde.
Table 3: Anticancer Activity of Representative 2-Cyanoacrylamide Derivatives
| Compound Substituent (R) | Cell Line | IC50 (µM) | Reference |
| 4-Methoxy | A549 (Lung) | >100 | [6] |
| 4-Chloro | A549 (Lung) | 85.2 | [6] |
| 4-Nitro | A549 (Lung) | 77.78 | [6] |
| 4-Methoxy | HepG2 (Liver) | >100 | [6] |
| 4-Chloro | HepG2 (Liver) | 169.6 | [6] |
| 4-Nitro | HepG2 (Liver) | 98.45 | [6] |
Workflow for Biological Screening
The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized compounds.
Caption: General workflow for the biological evaluation of synthesized compounds.
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of a diverse range of bioactive molecules. The protocols outlined in this document for the preparation of pyrazole and acrylamide derivatives provide a solid foundation for researchers to explore the chemical space around this scaffold. The representative biological data highlight the potential of these compound classes in the development of new antimicrobial and anticancer agents. Further derivatization and optimization, guided by the provided screening workflow, can lead to the discovery of novel therapeutic candidates.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Scale-up Synthesis of 4-Phenoxyphenylacetonitrile for Laboratory Use
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 4-Phenoxyphenylacetonitrile, a valuable intermediate in pharmaceutical and materials science research. The described two-step synthetic route starts from the commercially available 4-phenoxybenzoic acid, proceeding through a 4-phenoxybenzyl alcohol intermediate. This method offers a practical and scalable approach for obtaining the target compound in good yield and purity. This application note includes comprehensive experimental procedures, characterization data, scale-up considerations, and a visual workflow diagram to guide researchers in the successful synthesis of this compound.
Introduction
This compound is an important organic building block characterized by a diaryl ether moiety and a nitrile functional group. This unique combination of functionalities makes it a versatile precursor for the synthesis of various target molecules in drug discovery and materials science. The development of a reliable and scalable synthesis is crucial for facilitating research that utilizes this compound. The synthetic strategy outlined herein involves the reduction of 4-phenoxybenzoic acid to 4-phenoxybenzyl alcohol, followed by a one-pot conversion to this compound via the corresponding benzyl chloride. This pathway was chosen for its use of readily available starting materials and its adaptability to larger-scale production.
Experimental Protocols
Step 1: Synthesis of 4-Phenoxybenzyl alcohol
This procedure is adapted from the reduction of a similar benzoic acid derivative.
Reaction Scheme:
Materials and Equipment:
-
4-Phenoxybenzoic acid
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
10% Sulfuric acid
-
Ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Pressure-equalizing addition funnel
-
Reflux condenser
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL, 4-necked round-bottom flask equipped with a magnetic stirrer, pressure-equalizing addition funnel, thermometer, and reflux condenser, add sodium borohydride (9.6 g, 0.25 mol) and 4-phenoxybenzoic acid (64 g, 0.30 mol).
-
Flush the apparatus with dry nitrogen.
-
Cool the flask in an ice/water bath and add 200 mL of anhydrous tetrahydrofuran dropwise.
-
Over a period of 1 hour, add boron trifluoride diethyl etherate (40.6 mL, 0.33 mol) dropwise, maintaining the internal temperature between 0-10°C.
-
After the addition is complete, stir the reaction mixture for 12 hours at 20°C, followed by 2 hours at 40°C.
-
Cool the reaction mixture to 0°C and cautiously add ice-water dropwise until hydrogen evolution ceases.
-
Add 10% sulfuric acid to dissolve the resulting precipitate.
-
Transfer the mixture to a separatory funnel and extract twice with 100 mL portions of ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield 4-phenoxybenzyl alcohol.
Step 2: Synthesis of this compound
This procedure is a one-pot conversion of the alcohol to the nitrile, adapted from analogous syntheses of substituted phenylacetonitriles.
Reaction Scheme:
Materials and Equipment:
-
4-Phenoxybenzyl alcohol (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Sodium cyanide (NaCN)
-
Acetone, anhydrous
-
Benzene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, place the crude 4-phenoxybenzyl alcohol (assuming ~0.30 mol from the previous step) in a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Add 500 mL of dry chloroform to the flask.
-
Add thionyl chloride (35.7 g, 0.30 mol) dropwise to the stirred solution.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Allow the reaction to cool to room temperature and then carefully remove the chloroform and excess thionyl chloride by distillation.
-
To the crude 4-phenoxybenzyl chloride residue, add a solution of sodium cyanide (22.0 g, 0.45 mol) in 150 mL of water, followed by 500 mL of acetone.
-
Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.
-
After cooling, filter the reaction mixture with suction to remove inorganic salts. Wash the filter cake with a small amount of acetone. Caution: The filtrate and filter cake contain cyanide. Handle with appropriate safety precautions and dispose of waste properly.
-
Combine the filtrates and remove the acetone by distillation.
-
To the residual oil, add 300 mL of benzene and wash with three 100 mL portions of hot water.
-
Dry the benzene solution over anhydrous sodium sulfate for 15 minutes.
-
Filter the solution and remove the benzene by distillation at reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Characterization Data
All quantitative data for the starting material and the final product are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 4-Phenoxybenzoic Acid | C₁₃H₁₀O₃ | 214.22 | 295-298 | - |
| This compound | C₁₄H₁₁NO | 209.25 | 155-160 @ 0.1 torr[1] | 1.120 @ 20°C[1] |
Table 2: Spectroscopic Data for this compound (Predicted)
| Type of Spectrum | Key Peaks and Assignments |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~7.40-7.30 (m, 4H, Ar-H), ~7.20-7.00 (m, 5H, Ar-H), ~3.75 (s, 2H, -CH₂CN) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~158.0 (C-O), ~156.0 (C-O), ~130.0 (Ar-CH), ~129.5 (Ar-CH), ~125.0 (Ar-CH), ~124.0 (Ar-C), ~120.0 (Ar-CH), ~118.0 (Ar-CH), ~117.5 (CN), ~23.0 (-CH₂CN) |
| FT-IR (neat), ν (cm⁻¹) | ~3050 (Ar C-H stretch), ~2250 (C≡N stretch, sharp), ~1590, 1490 (Ar C=C stretch), ~1240 (Ar-O-Ar stretch) |
Note: The spectroscopic data presented is predicted based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy, as direct experimental spectra were not available in the initial search.
Scale-up Considerations
When scaling up the synthesis of this compound, several factors should be considered:
-
Temperature Control: The conversion of the alcohol to the chloride with thionyl chloride and the cyanation reaction are exothermic. For larger batches, efficient heat dissipation is crucial to prevent side reactions and ensure safety. A jacketed reactor with controlled cooling is recommended.
-
Reagent Addition: The dropwise addition of thionyl chloride and boron trifluoride diethyl etherate should be carefully controlled to maintain the desired reaction temperature.
-
Cyanide Handling: The use of sodium cyanide on a larger scale requires stringent safety protocols, including dedicated equipment and a method for quenching and disposing of cyanide waste.
-
Work-up and Purification: Phase separations and extractions can become more cumbersome on a larger scale. The final purification by vacuum distillation will require a robust vacuum system and appropriate distillation apparatus to handle larger volumes.
-
Alternative Reagents: For industrial-scale synthesis, exploring alternative, less hazardous cyanating agents or catalytic methods could be beneficial.
Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Conclusion
The two-step synthesis of this compound from 4-phenoxybenzoic acid presented in this application note provides a clear and adaptable protocol for laboratory use. The methodology is based on well-established chemical transformations and utilizes readily accessible reagents. The provided characterization data and scale-up considerations will aid researchers in the successful preparation and future larger-scale production of this valuable chemical intermediate.
References
Application Notes and Protocols for the Derivatization of 4-Phenoxyphenylacetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenoxyphenylacetonitrile is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to generate novel derivatives with a wide range of potential therapeutic applications. The presence of the phenoxy-phenyl moiety is a "privileged scaffold" in drug discovery, known to interact with various biological targets. This document provides detailed protocols for the synthesis of stilbene-type derivatives from this compound via Knoevenagel condensation and outlines methods for evaluating their cytotoxic activity against cancer cell lines.
Strategic Derivatization of this compound
The primary strategy for derivatizing this compound involves the activation of the methylene group adjacent to the nitrile, which can readily participate in condensation reactions. A particularly effective method is the Knoevenagel condensation with various aromatic aldehydes to yield α,β-unsaturated nitriles, also known as stilbene analogs. This approach allows for the introduction of diverse substituents on the newly formed aromatic ring, enabling a systematic exploration of the structure-activity relationship (SAR).
Key Biological Targets
Derivatives of the 4-phenoxyphenyl scaffold have been shown to target key signaling pathways implicated in cancer progression. Two notable targets include:
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[1][2][3][4][5] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[1][2][3]
-
Acetyl-CoA Carboxylase (ACC): A rate-limiting enzyme in fatty acid synthesis, which is often upregulated in cancer cells to meet the high demand for lipids for membrane production and signaling.[6][7][8][9][10] ACC inhibition can lead to cancer cell cycle arrest and apoptosis.[6]
Experimental Protocols
Protocol 1: Synthesis of Stilbene Derivatives via Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound with substituted benzaldehydes.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.05 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure stilbene derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11][12][13][14][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO and then dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Data Presentation
The following table summarizes representative cytotoxic activities of hypothetical stilbene derivatives of this compound against various cancer cell lines. Note: This data is illustrative and based on the activities of structurally similar compounds reported in the literature. Actual results will vary depending on the specific derivatives synthesized and the cell lines tested.
| Derivative ID | R-group (on benzaldehyde) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| PPN-H | H | 15.2 | 21.5 | 18.9 |
| PPN-OMe | 4-OCH₃ | 8.7 | 12.3 | 10.1 |
| PPN-Cl | 4-Cl | 5.4 | 7.8 | 6.2 |
| PPN-NO₂ | 4-NO₂ | 2.1 | 3.5 | 2.9 |
Visualizations
Caption: Experimental workflow for synthesis and cytotoxic evaluation.
Caption: Potential signaling pathways targeted by derivatives.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics | Journal of Cancer Biomoleculars and Therapeutics [jcbt.eternopublisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medium.com [medium.com]
- 6. The acetyl-CoA carboxylase enzyme: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting acetyl-CoA carboxylase 1 for cancer therapy | Semantic Scholar [semanticscholar.org]
- 9. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - ProQuest [proquest.com]
- 10. Acetyl-CoA carboxylase rewires cancer metabolism to allow cancer cells to survive inhibition of the Warburg effect by cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. atcc.org [atcc.org]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: An Analytical HPLC Method for Monitoring 4-Phenoxyphenylacetonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the monitoring of chemical reactions involving 4-phenoxyphenylacetonitrile. This method is designed to be stability-indicating, allowing for the accurate quantification of the main component while also separating it from potential starting materials, intermediates, byproducts, and degradation products. The protocol is suitable for in-process control during synthesis and for stability testing of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable monitoring of its formation and consumption during chemical reactions is crucial for process optimization, yield maximization, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for such analyses due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential process-related impurities and degradation products.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).
-
Reagents: Phosphoric acid (analytical grade) for mobile phase pH adjustment.
-
Standards: Reference standards of this compound and any known potential impurities.
Chromatographic Conditions
A gradient elution is recommended to ensure the separation of compounds with a range of polarities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Sample Preparation
-
Reaction Sample: Withdraw an aliquot of the reaction mixture. Quench the reaction if necessary.
-
Dilution: Dilute the sample with the diluent to a concentration within the linear range of the method (e.g., 0.1 mg/mL). The exact dilution factor will depend on the expected concentration of this compound in the reaction mixture.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Standard Preparation
-
Stock Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to bracket the expected sample concentration. These will be used to establish a calibration curve.
Method Validation and Forced Degradation
To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound.[4][5] This involves subjecting the compound to various stress conditions to induce degradation and confirm that the resulting degradation products are well-separated from the parent peak.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
After exposure, the stressed samples should be prepared and analyzed using the developed HPLC method. The peak purity of the this compound peak should be assessed using a PDA detector to ensure it is free from co-eluting impurities.
Data Presentation
The quantitative data for the analysis of this compound and its potential impurities should be summarized in a clear and structured table for easy comparison.
Table 2: Example Data Summary for Reaction Monitoring
| Time Point (hours) | This compound Area (%) | Starting Material Area (%) | Impurity 1 Area (%) | Impurity 2 Area (%) |
| 0 | 0.5 | 98.2 | 0.8 | 0.5 |
| 2 | 25.3 | 72.1 | 1.2 | 1.4 |
| 4 | 55.8 | 40.5 | 1.5 | 2.2 |
| 6 | 82.1 | 15.3 | 1.1 | 1.5 |
| 8 | 95.6 | 2.1 | 0.9 | 1.4 |
Table 3: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| LOD | 0.01 µg/mL | Report |
| LOQ | 0.03 µg/mL | Report |
| Specificity | No interference from blank or known impurities | Peak purity > 990 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC monitoring of this compound reactions.
Logical Relationship of a Stability-Indicating Method
Caption: Logical steps to establish a stability-indicating HPLC method.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for monitoring reactions involving this compound. Its stability-indicating nature ensures that the quantification of the target compound is accurate and not affected by the presence of impurities or degradation products. This method is suitable for implementation in research and development as well as in quality control laboratories for process monitoring and stability assessment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenoxyphenylacetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-Phenoxyphenylacetonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Two-Step Synthesis from 4-Phenoxybenzyl Alcohol
Question: I am synthesizing this compound starting from 4-phenoxybenzyl alcohol by first converting it to 4-phenoxybenzyl chloride and then reacting it with sodium cyanide. My overall yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in this two-step synthesis can arise from issues in either the chlorination or the cyanation step. Here are common causes and troubleshooting suggestions:
-
Incomplete Conversion to 4-Phenoxybenzyl Chloride: The conversion of the alcohol to the chloride is a crucial step. Incomplete reaction will carry over unreacted starting material, reducing the overall yield.
-
Troubleshooting:
-
Ensure the thionyl chloride or other chlorinating agent is fresh and used in appropriate molar excess.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting alcohol.
-
After the reaction, ensure complete removal of the excess chlorinating agent under reduced pressure, as its presence can interfere with the subsequent cyanation step.
-
-
-
Instability of 4-Phenoxybenzyl Chloride: Benzyl halides can be unstable and prone to decomposition or side reactions, especially if not used promptly.
-
Troubleshooting:
-
It is best to use the crude 4-phenoxybenzyl chloride immediately after its preparation and removal of the excess chlorinating agent.[1]
-
Avoid exposing the intermediate to high temperatures for extended periods.
-
-
-
Side Reactions During Cyanation: The cyanation step can be prone to side reactions, such as hydrolysis of the benzyl chloride back to the alcohol or the formation of isonitrile byproduct.[1]
-
Troubleshooting:
-
Use anhydrous solvents (e.g., dry acetone) for the cyanation reaction to minimize hydrolysis.[1]
-
Ensure the sodium cyanide is finely powdered and dry.
-
The addition of a catalytic amount of sodium iodide can improve the reaction rate and yield by in-situ formation of the more reactive benzyl iodide.[1]
-
Maintain the reaction temperature as recommended. Overheating can promote the formation of byproducts.
-
-
-
Product Loss During Workup: this compound can be lost during the extraction and purification steps.
-
Troubleshooting:
-
During aqueous workup, ensure the pH is controlled to prevent any potential hydrolysis of the nitrile group.
-
When performing extractions, use the appropriate solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
If purifying by distillation, ensure a good vacuum to keep the distillation temperature as low as possible to prevent product decomposition.
-
-
Issue 2: Poor Results in Palladium-Catalyzed Cyanation of 4-Phenoxyphenyl Bromide
Question: I am attempting to synthesize this compound via a palladium-catalyzed cyanation of 4-phenoxyphenyl bromide, but I am observing low conversion and potential catalyst deactivation. What are the likely causes and how can I optimize the reaction?
Answer: Palladium-catalyzed cyanation reactions can be sensitive to various factors. Here are common issues and their solutions:
-
Catalyst Poisoning by Cyanide: Excess cyanide ions in the reaction mixture can coordinate to the palladium center and deactivate the catalyst.
-
Troubleshooting:
-
Use a cyanide source with lower solubility, such as zinc cyanide (Zn(CN)₂), which releases cyanide ions more slowly into the solution.
-
Alternatively, use potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and stable source of cyanide that requires higher temperatures to release the cyanide, thus preventing high concentrations in the reaction mixture.
-
If using sodium or potassium cyanide, ensure it is of high purity and used in the correct stoichiometry.
-
-
-
Ligand Selection and Catalyst Pre-activation: The choice of ligand is critical for the stability and activity of the palladium catalyst.
-
Troubleshooting:
-
For aryl bromides, phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.
-
In some cases, pre-activating the catalyst by heating it with the ligand in the solvent before adding the other reactants can improve its activity.[2]
-
-
-
Reaction Conditions: Temperature, solvent, and base all play a significant role in the success of the reaction.
-
Troubleshooting:
-
Screen different polar aprotic solvents such as DMF, DMAc, or NMP.
-
The choice of base is also important; inorganic bases like potassium carbonate or sodium carbonate are commonly used.
-
Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. A thorough optimization study may be necessary.[3]
-
-
-
Purity of Starting Materials: Impurities in the 4-phenoxyphenyl bromide or the cyanide source can interfere with the catalytic cycle.
-
Troubleshooting:
-
Ensure the starting aryl bromide is pure and free from any residual reagents from its synthesis.
-
Use a high-purity cyanide source.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most common and practical synthetic routes are:
-
Two-Step Synthesis from 4-Phenoxybenzyl Alcohol: This involves the conversion of 4-phenoxybenzyl alcohol to 4-phenoxybenzyl chloride using a chlorinating agent like thionyl chloride, followed by a nucleophilic substitution with an alkali metal cyanide (e.g., sodium cyanide).[1]
-
Palladium-Catalyzed Cyanation: This is a cross-coupling reaction where 4-phenoxyphenyl bromide or chloride is reacted with a cyanide source in the presence of a palladium catalyst and a suitable ligand.[2][3]
Q2: What are the typical impurities I might encounter in my final product?
A2: Depending on the synthetic route, common impurities could include:
-
From the two-step synthesis: Unreacted 4-phenoxybenzyl alcohol or 4-phenoxybenzyl chloride, and the corresponding isonitrile byproduct.
-
From the palladium-catalyzed synthesis: Unreacted 4-phenoxyphenyl bromide, and potentially byproducts from ligand decomposition or side reactions of the nitrile product.
-
General: Residual solvents from the reaction or purification steps.
Q3: What is the best method for purifying crude this compound?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) can be a very effective method for obtaining high-purity material.
-
Column Chromatography: If the product is an oil or if impurities are difficult to remove by recrystallization, silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) is a good option.
-
Vacuum Distillation: If the product is a high-boiling liquid and thermally stable, vacuum distillation can be used for purification.
Q4: Are there any specific safety precautions I should take when working with cyanides?
A4: Yes, working with cyanide salts is extremely hazardous and requires strict safety protocols.
-
Toxicity: Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction with Acid: NEVER add acid to cyanide salts or waste, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste procedures. This typically involves treatment with an oxidizing agent like bleach or hydrogen peroxide under basic conditions.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Two-Step Synthesis from 4-Phenoxybenzyl Alcohol | Palladium-Catalyzed Cyanation of 4-Phenoxyphenyl Bromide |
| Starting Materials | 4-Phenoxybenzyl alcohol, Thionyl chloride, Sodium cyanide | 4-Phenoxyphenyl bromide, Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) |
| Key Reagents | Chlorinating agent, Alkali metal cyanide | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf), Base (e.g., K₂CO₃) |
| Typical Reaction Time | Several hours for each step | 2-24 hours |
| Typical Temperature | 0°C to reflux | 80-140°C |
| Reported Yield Range | 70-85% (for analogous compounds)[1] | 70-95% (for analogous compounds)[2] |
| Key Advantages | Utilizes readily available starting materials, avoids expensive catalysts. | High functional group tolerance, can be adapted for various aryl halides. |
| Key Disadvantages | Involves an unstable intermediate (benzyl chloride), use of highly toxic NaCN. | Requires expensive and air-sensitive catalysts and ligands, potential for catalyst poisoning. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from 4-Phenoxybenzyl Alcohol (Adapted from a similar procedure for p-methoxyphenylacetonitrile[1])
Step A: Synthesis of 4-Phenoxybenzyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-phenoxybenzyl alcohol (1.0 eq).
-
Cool the flask in an ice bath and slowly add thionyl chloride (1.2-1.5 eq).
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Remove the excess thionyl chloride under reduced pressure. The crude 4-phenoxybenzyl chloride is a temperature-sensitive product and should be used immediately in the next step.
Step B: Synthesis of this compound
-
In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place finely powdered sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq) in anhydrous acetone.
-
Add the crude 4-phenoxybenzyl chloride from Step A, dissolved in a small amount of anhydrous acetone, to the cyanide suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for 16-20 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Cyanation of 4-Phenoxyphenyl Bromide (General Procedure)
-
To an oven-dried Schlenk tube, add 4-phenoxyphenyl bromide (1.0 eq), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., DMAc or DMF) and a base (e.g., potassium carbonate, 2.0 eq).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 120-140°C for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the Pd-catalyzed synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Phenoxyphenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenoxyphenylacetonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems observed during the synthesis of this compound, categorized by the synthetic method.
Williamson Ether Synthesis Route
In this route, a phenoxide is reacted with a halo-substituted phenylacetonitrile, or a phenylate is reacted with a 4-halophenylacetonitrile.
Question: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely side reactions?
Answer: Low yields in the Williamson ether synthesis of this compound are often due to competing side reactions. The primary side reactions to consider are:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) to form the desired ether or through a carbon atom on the aromatic ring (C-alkylation), leading to the formation of an undesired C-C bond.[1]
-
Elimination Reaction: If the reaction conditions are too harsh (e.g., high temperature) or a sterically hindered base is used, the halo-substituted phenylacetonitrile can undergo an elimination reaction to form an alkene, rather than the desired substitution.[1]
-
Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under strongly basic or acidic conditions, which can occur during the reaction or workup. This leads to the formation of 4-phenoxyphenylacetamide or 4-phenoxyphenylacetic acid.
Troubleshooting Steps:
-
Optimize the Base: Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) to minimize elimination and potential nitrile hydrolysis.
-
Control the Temperature: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. High temperatures favor elimination reactions.
-
Choice of Solvent: Use a polar aprotic solvent like acetonitrile or DMF to favor the Sₙ2 reaction. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.
-
Protecting Groups: If C-alkylation is a significant issue, consider using a protecting group on the phenol to direct the reaction towards O-alkylation.
Ullmann Condensation Route
This method involves the copper-catalyzed reaction of a phenol with an aryl halide. For the synthesis of this compound, this would typically involve the reaction of phenol with 4-halobenzonitrile or 4-cyanophenol with a halobenzene in the presence of a copper catalyst.
Question: My Ullmann condensation is sluggish, and the main byproduct appears to be a homocoupled product. How can I improve the reaction?
Answer: The formation of homocoupled biaryl compounds is a common side reaction in Ullmann condensations. This occurs when two molecules of the aryl halide react with each other.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of copper source and ligand is critical. While traditional Ullmann reactions use copper powder at high temperatures, modern protocols often employ a soluble copper(I) salt (e.g., CuI) with a ligand such as L-proline or a diamine. This can improve the yield and selectivity of the desired cross-coupling reaction.
-
Reaction Temperature: While Ullmann reactions often require high temperatures, excessive heat can promote homocoupling. It is important to find the optimal temperature that promotes the desired reaction without favoring side reactions.
-
Base: The choice of base can influence the reaction outcome. Bases like potassium carbonate or cesium carbonate are commonly used.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may deactivate the catalyst.
Buchwald-Hartwig O-Arylation Route
This palladium-catalyzed cross-coupling reaction is a modern alternative to the Ullmann condensation for the formation of diaryl ethers.
Question: I am attempting a Buchwald-Hartwig O-arylation to form this compound, but I am getting a complex mixture of products. What could be the issue?
Answer: The Buchwald-Hartwig O-arylation is a powerful reaction, but its success is highly dependent on the careful optimization of reaction parameters. Potential issues include:
-
Homocoupling of the Aryl Halide: Similar to the Ullmann reaction, homocoupling of the aryl halide can occur.
-
C-Arylation vs. O-Arylation: Phenols can undergo C-arylation in addition to the desired O-arylation.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.
-
Ligand Choice: The choice of phosphine ligand is crucial for the success of the reaction and can influence the selectivity for O-arylation.
Troubleshooting Steps:
-
Ligand Screening: The choice of ligand is critical. For O-arylation, bulky electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.
-
Base Selection: A variety of bases can be used, with common choices including sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base will depend on the specific substrates and ligand used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is essential to prevent catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side products depend on the synthetic route. For Williamson ether synthesis, C-alkylated products and elimination products are common. For Ullmann and Buchwald-Hartwig reactions, homocoupled biaryl compounds are frequently observed. Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can also occur, particularly during workup.
Q2: How can I purify this compound from the reaction mixture?
A2: Purification is typically achieved through a combination of techniques:
-
Extraction: An initial workup involving extraction can remove inorganic salts and highly polar impurities.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from side products and unreacted starting materials. A common eluent system is a mixture of hexanes and ethyl acetate.
-
Recrystallization: The purified product can often be further purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or hexanes/ethyl acetate, to obtain a crystalline solid with high purity.
Q3: My nitrile group is hydrolyzing during the reaction. How can I prevent this?
A3: To prevent nitrile hydrolysis, consider the following:
-
Use non-aqueous workup conditions if possible.
-
Use a milder base during the reaction. For example, K₂CO₃ is less likely to cause hydrolysis than NaOH or KOH.
-
Keep the reaction temperature as low as possible.
-
Minimize the reaction time. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
Q4: I am observing both O-arylation and C-arylation of my phenol starting material. How can I improve the selectivity for O-arylation?
A4: Improving selectivity for O-arylation can be achieved by:
-
Steric Hindrance: Introducing steric bulk near the oxygen atom of the phenol can favor O-arylation.
-
Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can significantly influence the O/C selectivity. Ligands that favor reductive elimination from the oxygen atom will promote O-arylation.
-
Reaction Conditions: Lower reaction temperatures and the use of less polar solvents can sometimes favor O-arylation.
Quantitative Data Summary
The following table provides an illustrative summary of how reaction conditions can influence the yield of this compound and the formation of major side products. The values are representative and may vary depending on the specific experimental setup.
| Synthetic Route | Key Parameter | Condition A | Yield of this compound (A) | Major Side Product (A) | Condition B | Yield of this compound (B) | Major Side Product (B) |
| Williamson Ether Synthesis | Base | NaH | ~60% | C-Alkylated Product (~15%) | K₂CO₃ | ~85% | C-Alkylated Product (~5%) |
| Ullmann Condensation | Ligand | None | ~40% | Homocoupled Biaryl (~20%) | L-Proline | ~75% | Homocoupled Biaryl (~10%) |
| Buchwald-Hartwig O-Arylation | Ligand | PPh₃ | ~30% | Homocoupled Biaryl (~25%) | XPhos | ~90% | Homocoupled Biaryl (~5%) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Materials:
-
4-Chlorobenzonitrile
-
Phenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried reaction vessel, add 4-chlorobenzonitrile (1.0 eq.), phenol (1.2 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO to the vessel via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig O-Arylation
This protocol is a representative procedure and may require optimization.
Materials:
-
4-Bromobenzonitrile
-
Phenol
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 eq.) and XPhos (0.02 eq.) to an oven-dried reaction vial.
-
Add NaOtBu (1.4 eq.), 4-bromobenzonitrile (1.0 eq.), and phenol (1.2 eq.).
-
Add anhydrous toluene to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Troubleshooting Low Yield in Diaryl Ether Synthesis via Ullmann Condensation
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of diaryl ethers, focusing on the copper-catalyzed Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: Why is the classical Williamson ether synthesis not suitable for preparing diaryl ethers?
The traditional Williamson ether synthesis proceeds via an SN2 mechanism, which is ineffective for the synthesis of diaryl ethers. This is due to the steric hindrance of the planar aryl halide, which prevents the required backside attack by the phenoxide nucleophile, and the high strength of the sp² C-X bond in the aryl halide.
Q2: What is the primary method for synthesizing diaryl ethers, and what are the key factors influencing its success?
The most common and effective method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol. Key factors that significantly impact the reaction yield include the choice of copper catalyst, ligand, base, solvent, reaction temperature, and the electronic properties of the substrates.
Q3: I am observing no or very low yield in my Ullmann diaryl ether synthesis. What are the most common initial checks I should perform?
Low yields in Ullmann condensations can often be attributed to several factors. The primary aspects to investigate are the purity of your reactants and solvent, the activity of the copper catalyst, and ensuring anhydrous reaction conditions.
Q4: Can you explain the role of a ligand in the Ullmann condensation for diaryl ether synthesis?
Ligands are crucial for accelerating the reaction and allowing for milder reaction conditions. They stabilize the copper catalyst and facilitate the catalytic cycle. N,N- and N,O-chelating ligands, such as N,N-dimethylglycine and 1,10-phenanthroline, have been shown to be particularly effective.
Q5: What are some common side reactions that can lead to low yields?
A common side reaction is the reductive dehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. Additionally, phenols with strong electron-withdrawing groups can sometimes lead to lower yields.
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, Cu₂O). Ensure proper storage to prevent oxidation. Consider using an air-stable catalyst precursor like CuI(PPh₃). |
| Inappropriate Ligand | Screen a variety of ligands. For electron-rich aryl bromides, N,N-dimethylglycine has proven effective. For sterically hindered substrates, ligands like picolinic acid may improve yields. |
| Suboptimal Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction. Cs₂CO₃ is often effective in polar aprotic solvents, while K₂CO₃ can be a good choice for non-polar solvents. |
| Incorrect Solvent | The solvent choice is highly dependent on the specific substrates, ligand, and base. Non-polar solvents like toluene and xylene, and polar aprotic solvents like DMF, NMP, and acetonitrile are commonly used. A solvent screen is often necessary for optimization. |
| Low Reaction Temperature | While modern Ullmann reactions proceed at milder temperatures than classical conditions, the temperature may still be too low. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Poor Reactant Quality | Ensure the purity of the aryl halide, phenol, and solvent. Impurities can poison the catalyst or lead to side reactions. Use freshly purified or distilled materials. |
| Presence of Moisture | The reaction is often sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The presence of water can deactivate the base and interfere with the catalytic cycle. |
Problem: Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC/MS. Some reactions may require extended reaction times (e.g., 24-48 hours) to go to completion. |
| Catalyst Deactivation | If the reaction stalls, the catalyst may have deactivated. In some cases, adding a fresh portion of the catalyst and ligand can restart the reaction. |
| Steric Hindrance | Reactions involving sterically hindered aryl halides or phenols can be sluggish. Increasing the reaction temperature or using a more effective ligand designed for hindered substrates may be necessary. |
Data Presentation
Table 1: Effect of Base on Diaryl Ether Synthesis Yield
| Entry | Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxyphenol | K₃PO₄ | Acetonitrile | 80 | 95 |
| 2 | 4-Bromoanisole | 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 | 85 |
| 3 | 4-Bromoanisole | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 60 |
| Reaction Conditions: CuI (10 mol%), N,N-dimethylglycine (10 mol%). Data adapted from. |
Table 2: Effect of Solvent on Diaryl Ether Synthesis Yield
| Entry | Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Bromonaphthalene | p-Cresol | K₂CO₃ | Toluene | 100 | 58 |
| 2 | 2-Bromonaphthalene | p-Cresol | K₂CO₃ | o-Xylene | 140 | 68 |
| 3 | 2-Bromonaphthalene | p-Cresol | K₂CO₃ | NMP | 100 | 3 |
| 4 | 2-Bromonaphthalene | p-Cresol | K₂CO₃ | 1,4-Dioxane | 100 | 0 |
| Reaction Conditions: CuI(PPh₃) (5 mol%). Data adapted from. |
Table 3: Ligand Screening for the Coupling of 4-Bromoanisole and 4-Methoxyphenol
| Entry | Ligand | Conversion (%) after 24h |
| 1 | N,N-dimethylglycine | 95 |
| 2 | L-Proline | 85 |
| 3 | Salicylaldoxime | 78 |
| 4 | Dimethylglyoxime | 75 |
| Reaction Conditions: 4-bromoanisole (1.0 equiv), 4-methoxyphenol (1.0 equiv), K₃PO₄ (2.0 equiv), CuI (10 mol%), Ligand (10 mol%), Acetonitrile, 80 °C. Data adapted from. |
Experimental Protocols
General Procedure for Ullmann Diaryl Ether Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 - 0.10 mmol, 5-10 mol%)
-
Ligand (e.g., N,N-dimethylglycine) (0.10 - 0.20 mmol, 10-20 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile) (5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, phenol, CuI, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A decision tree for troubleshooting low yields in Ullmann diaryl ether synthesis.
Optimizing reaction conditions for the cyanation of 4-phenoxyphenol derivatives
Welcome to the technical support center for the cyanation of 4-phenoxyphenol derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyanation of 4-phenoxyphenol derivatives?
A1: The primary methods for cyanation of 4-phenoxyphenol and its derivatives involve transition metal-catalyzed cross-coupling reactions. The most prevalent catalysts are palladium and nickel complexes. These reactions typically couple an activated form of the phenol, such as a triflate or a nonaflate, with a cyanide source. Direct C-H cyanation is also a possibility, though less common for this specific substrate.
Q2: Which cyanide sources are recommended for this reaction?
A2: A variety of cyanide sources can be used, each with its own advantages and safety considerations. Common choices include:
-
Potassium ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive option.[1]
-
Zinc cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides and its low solubility can help prevent catalyst poisoning.
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN): Highly effective but also highly toxic, requiring stringent safety precautions.
-
Organic cyanide sources: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and 2-methyl-2-phenyl malononitrile (MPMN) are bench-stable and can be safer alternatives.[2]
Q3: Is a protecting group necessary for the hydroxyl group of 4-phenoxyphenol?
A3: The necessity of a protecting group for the phenolic hydroxyl group depends on the reaction conditions. In many palladium or nickel-catalyzed cyanations, the reaction can proceed with the free hydroxyl group. However, in some cases, particularly with strong bases or reactive intermediates, protecting the phenol as a benzyl or silyl ether may be beneficial to prevent side reactions.[3] For instance, benzyl-protected phenol has been used in photoredox-catalyzed C-H cyanation.[3]
Q4: What are the potential side reactions to be aware of?
A4: Common side reactions include:
-
Hydrolysis of the activated phenol: If using an aryl triflate or nonaflate, hydrolysis back to 4-phenoxyphenol can occur, especially in the presence of moisture.
-
Catalyst poisoning: Excess cyanide ions in the reaction mixture can coordinate strongly to the metal center of the catalyst, leading to deactivation.[4]
-
C-O bond cleavage: While less common under typical cyanation conditions, cleavage of the ether linkage is a potential side reaction, especially at high temperatures or with certain catalyst systems.
-
Formation of regioisomers: Depending on the substitution pattern of the 4-phenoxyphenol derivative, cyanation at different positions on the aromatic rings can occur.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the palladium or nickel catalyst is from a reliable source and has been stored under inert atmosphere if required. • Consider using a pre-catalyst that is more air- and moisture-stable.[1] • Optimize the ligand-to-metal ratio; an inappropriate ratio can lead to catalyst deactivation. |
| Catalyst Poisoning | • Use a cyanide source with low solubility, such as Zn(CN)₂, to maintain a low concentration of free cyanide ions. • Add the cyanide source slowly to the reaction mixture. |
| Incomplete Activation of Phenol | • If preparing an aryl triflate or nonaflate in situ, ensure the reaction goes to completion before adding the cyanation reagents. Monitor the activation step by TLC or LC-MS. |
| Insufficient Reaction Temperature or Time | • Gradually increase the reaction temperature in increments of 10-20°C. • Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Poor Solvent Choice | • Screen different solvents. Aprotic polar solvents like DMF, DMAc, or dioxane are commonly used.[4] |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Starting Material | • Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. • Perform the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen). |
| Homocoupling of Starting Material | • Lower the catalyst loading. • Ensure thorough degassing of the reaction mixture to remove oxygen. |
| Undesired Regioisomers | • Modify the ligand used with the catalyst to improve regioselectivity. Bulky ligands can sometimes direct the cyanation to a specific position. • Consider a different catalytic system or a directed C-H cyanation approach if regioselectivity is a persistent issue. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cyanation of an Aryl Triflate:
To a dry reaction vessel under an inert atmosphere, add the aryl triflate of the 4-phenoxyphenol derivative (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a cyanide source like K₄[Fe(CN)₆] (0.5 eq.).[4] Add a suitable dry, degassed solvent (e.g., DMF). The reaction mixture is then heated to the desired temperature (e.g., 80-120°C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the cyanation of various aryl derivatives, which can serve as a starting point for optimizing the cyanation of 4-phenoxyphenol derivatives.
Table 1: Palladium-Catalyzed Cyanation of Aryl Halides and Pseudohalides
| Substrate | Catalyst (mol%) | Ligand | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ (2) | dppf | K₄[Fe(CN)₆] | DMAc | 120 | 12 | 85-95 |
| Aryl Chloride | Pd₂(dba)₃ (1.5) | XPhos | Zn(CN)₂ | t-BuOH | 100 | 18 | 70-90 |
| Aryl Triflate | Pd(PPh₃)₄ (5) | - | KCN | DMF | 80 | 6 | 80-95 |
Table 2: Nickel-Catalyzed Cyanation of Aryl Halides
| Substrate | Catalyst (mol%) | Ligand | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | NiCl₂(dppe) (5) | - | Zn(CN)₂ | NMP | 80 | 24 | 75-90 |
| Aryl Chloride | Ni(COD)₂ (10) | dppf | KCN | DMAc | 130 | 12 | 60-80 |
Visualizing Reaction Pathways and Workflows
To aid in understanding the experimental process and potential issues, the following diagrams are provided.
Caption: General experimental workflow for the cyanation of 4-phenoxyphenol derivatives.
Caption: Troubleshooting guide for low-yield cyanation reactions.
References
Removal of unreacted starting materials from 4-Phenoxyphenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Phenoxyphenylacetonitrile. Our focus is on the effective removal of unreacted starting materials to ensure the purity of the final product.
Troubleshooting Guides
The synthesis of this compound typically involves the reaction of a 4-phenoxybenzyl halide (e.g., chloride or bromide) with a cyanide salt, often preceded by the preparation of the halide from 4-phenoxyphenol. Consequently, common impurities include unreacted 4-phenoxyphenol and the 4-phenoxybenzyl halide. Below is a summary of recommended purification methods to address these specific impurities.
Table 1: Comparison of Purification Methods for Removing Unreacted Starting Materials
| Impurity to Remove | Purification Method | Principle of Separation | Advantages | Disadvantages |
| 4-Phenoxyphenol | Liquid-Liquid Extraction (Basic Wash) | The acidic phenolic proton reacts with a base (e.g., NaOH) to form a water-soluble phenoxide salt, which partitions into the aqueous phase. | Simple, fast, and effective for removing acidic impurities.[1] | May not be effective for removing non-acidic impurities. Emulsion formation can occur. |
| 4-Phenoxybenzyl Halide & Other Non-polar Impurities | Recrystallization | Difference in solubility of the desired product and impurities in a given solvent at different temperatures.[2] | Can yield highly pure crystalline product. | Requires finding a suitable solvent system; product loss in the mother liquor is possible. |
| 4-Phenoxybenzyl Halide & Other Isomeric Impurities | Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through it.[3][4] | Can separate compounds with very similar properties. | Can be time-consuming and requires larger volumes of solvent.[3] |
Experimental Protocols
Below are detailed methodologies for the key purification experiments.
Protocol 1: Removal of Unreacted 4-Phenoxyphenol via Liquid-Liquid Extraction
This protocol is designed to remove acidic phenolic impurities from the crude this compound product.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate per 5 g of crude product) and transfer it to a separatory funnel.
-
Add an equal volume of 1M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom layer if the organic solvent is less dense than water, top layer if using a denser solvent like dichloromethane) will contain the sodium salt of 4-phenoxyphenol.
-
Drain the aqueous layer.
-
Repeat the wash with 1M NaOH solution (steps 2-5) one more time to ensure complete removal of the phenol.
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.
-
Wash the organic layer with an equal volume of saturated brine solution to facilitate the removal of dissolved water from the organic phase.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying this compound from non-polar impurities such as unreacted 4-phenoxybenzyl halide.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, isopropanol, or toluene/heptane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not at room temperature. A solvent pair like ethanol and water is often effective.
-
In an Erlenmeyer flask, add the crude this compound.
-
Add a minimal amount of the hot primary solvent (e.g., ethanol) to just dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration.
-
If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Frequently Asked Questions (FAQs)
Q1: After performing a basic wash with NaOH, my organic layer has formed an emulsion. How can I resolve this?
A1: Emulsion formation is a common issue during liquid-liquid extractions. To break the emulsion, you can try the following:
-
Add a small amount of saturated brine solution and gently swirl the separatory funnel.
-
Allow the mixture to stand undisturbed for a longer period.
-
If the emulsion persists, you can filter the mixture through a pad of Celite.
Q2: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A2: If crystallization does not occur upon cooling, you can try the following troubleshooting steps:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the solution can initiate crystallization.
-
Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or solvent pair.
Q3: My final product is still showing a peak for 4-phenoxyphenol in the NMR spectrum even after a basic wash. What could be the reason?
A3: There are a few possibilities:
-
Insufficient washing: You may not have used enough of the basic solution or performed enough washes to completely remove the phenol.
-
Weak base: For some substituted phenols, a stronger base might be required for complete deprotonation and transfer to the aqueous layer.
-
Product hydrolysis: If the workup conditions are too harsh (e.g., prolonged exposure to a strong base at elevated temperatures), a small amount of your nitrile product could have hydrolyzed back to a related carboxylic acid, which could have similar spectral features or be confused with the starting material. It is advisable to keep the basic wash brief and at room temperature.
Q4: Can I use column chromatography to purify my this compound? What conditions should I use?
A4: Yes, column chromatography is an effective method for purifying this compound, especially for removing impurities with similar polarity.[3][4]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A good starting point for the eluent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can determine the optimal solvent ratio by running a Thin Layer Chromatography (TLC) of your crude product first. Aim for an Rf value of around 0.2-0.3 for your desired product. A gradient elution, starting with a lower polarity and gradually increasing it, can be very effective.
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for the purification of crude this compound.
Caption: A flowchart illustrating the decision-making process for purifying crude this compound.
References
Preventing byproduct formation in Ullmann diaryl ether synthesis
Welcome to the technical support center for the Ullmann diaryl ether synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges and minimize byproduct formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Ullmann diaryl ether synthesis, and what causes them?
A1: The most common byproducts are formed through three primary side reactions:
-
Phenol Homo-coupling: This process leads to the formation of symmetrical biaryl ethers from the phenol starting material. It is often catalyzed by the copper species in the reaction mixture, proceeding through an oxidative coupling mechanism.[1][2]
-
Aryl Halide Homo-coupling: This side reaction produces symmetrical biaryls from the aryl halide starting material. The classic Ullmann reaction is, in fact, the synthesis of symmetric biaryls via copper-catalyzed coupling.[3][4] This can occur through a reductive coupling mechanism.[4]
-
Reductive Dehalogenation: In this process, the aryl halide is reduced to the corresponding arene, removing the halogen atom entirely. This is occasionally observed in the classical Ullmann reaction.[5]
Q2: My reaction is producing a low yield of the desired diaryl ether. What are the first things I should check?
A2: Low yields can stem from several factors. The primary aspects to investigate are the purity of your reactants, the choice and quality of the catalyst, ligand, base, and solvent, as well as the reaction temperature. The electronic properties of your substrates are also crucial; generally, electron-poor aryl halides and electron-rich phenols result in higher yields.[6]
Q3: How do I select the appropriate copper catalyst?
A3: Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[6] For reactions in non-polar solvents, an air-stable Cu(I) catalyst like CuIPPh₃ has been used effectively at 5 mol %.[6][7] In some instances, nano-sized metal catalysts can also facilitate C-O bond formation under milder conditions.[6][8]
Q4: What is the role of the ligand, and how do I choose one?
A4: Ligands are critical for accelerating the reaction and enabling the use of milder reaction conditions.[6][9] N,N- and N,O-chelating ligands have been shown to be effective.[6][10] A screening of 56 multidentate ligands revealed that N,N-dimethylglycine provided high catalytic activity.[6][10] Other effective ligands include salicylaldoxime and dimethylglyoxime.[6] The choice of ligand can be substrate-dependent, so screening may be necessary for new substrates.[6]
Q5: Can the choice of base significantly impact my reaction?
A5: Yes, the choice and strength of the base are critical.[6] For reactions in non-polar solvents like toluene or xylene, inexpensive bases such as K₂CO₃ can be effective.[6][7] In polar aprotic solvents like acetonitrile, Cs₂CO₃ is often the preferred base.[6] The solubility and hardness of the base can have a significant impact on the yield.[6]
Troubleshooting Guide for Byproduct Formation
This guide provides specific advice for troubleshooting the formation of common byproducts in your Ullmann diaryl ether synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High levels of phenol homo-coupling | Oxidative coupling of the phenol starting material. | - Optimize Ligand: Screen different ligands. N,N- and N,O-chelating ligands can help to favor the desired cross-coupling reaction.[6][10] - Control Reaction Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions. - Adjust Base: The choice of base can influence the rate of phenol oxidation. Consider screening bases like K₃PO₄ or Cs₂CO₃.[6][10] |
| Significant formation of aryl halide homo-coupling byproduct | Reductive coupling of the aryl halide. This is the classic Ullmann reaction pathway.[3] | - Ligand Selection: The presence of an appropriate ligand can steer the reaction towards the desired diaryl ether synthesis and away from homo-coupling.[6][10] - Catalyst Loading: In some cases, adjusting the catalyst loading may help to minimize this side reaction. - Reaction Temperature: Lowering the reaction temperature, if possible with your substrate and catalyst system, may reduce the rate of homo-coupling. |
| Presence of reductive dehalogenation product (arene) | The aryl halide is being reduced instead of undergoing coupling. | - Solvent Choice: The solvent can play a role in this side reaction. Ensure your solvent is dry and consider screening different solvents. - Source of Protons: Ensure all reagents and solvents are anhydrous, as water can be a proton source for this side reaction. - Base Selection: The choice of base can influence the reaction pathway. Ensure you are using a suitable base for your specific reaction conditions.[6] |
| Low or no conversion of starting materials | Inactive catalyst, inappropriate reaction conditions, or unreactive substrates. | - Check Catalyst: Use a fresh, high-purity copper source. Consider preparing an "activated" copper powder if using classical conditions.[11] - Optimize Temperature: While modern methods allow for milder conditions, traditional Ullmann reactions often require high temperatures (>160 °C).[12] Carefully increase the temperature to see if conversion improves. - Screen Ligands and Bases: A systematic screening of different ligands and bases can often identify a more effective combination for your specific substrates.[6][10] - Substrate Reactivity: Remember that electron-poor aryl halides and electron-rich phenols are generally more reactive.[6][7] |
Data on Reaction Optimization
The following tables summarize quantitative data from various studies to guide your experimental design.
Table 1: Effect of Copper(I) Catalyst on Diaryl Ether Yield
| Entry | Catalyst | Yield (%) |
| 1 | CuI | 58.3 |
| 2 | CuBr | 45.1 |
| 3 | CuCl | 33.7 |
| 4 | Cu₂O | 25.6 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), toluene, 100 °C, K₂CO₃. |
Table 2: Influence of Base on Diaryl Ether Yield
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 58.3 |
| 2 | Cs₂CO₃ | 55.2 |
| 3 | K₃PO₄ | 42.1 |
| 4 | Na₂CO₃ | 23.4 |
| Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ (5 mol %), toluene, 100 °C. |
Table 3: Ligand Screening for the Coupling of 4-bromoanisole and 4-methoxyphenol
| Entry | Ligand | Conversion (%) after 24h |
| 1 | N,N-dimethylglycine | 95 |
| 2 | L-Proline | 85 |
| 3 | Salicylaldoxime | 78 |
| 4 | Dimethylglyoxime | 75 |
| Reaction Conditions: K₃PO₄ (2.0 equiv), CuI (10 mol %), ligand (10 mol %), acetonitrile, 80 °C.[10] |
Reaction Mechanisms and Byproduct Formation Pathways
The following diagrams illustrate the proposed catalytic cycle for the Ullmann diaryl ether synthesis and the pathways leading to common byproducts.
Experimental Protocols
General Procedure for Ullmann Diaryl Ether Synthesis in a Non-Polar Solvent
This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst in toluene.[6][7]
-
Reactant Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuIPPh₃ (0.05 mmol, 5 mol %).[6]
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.
-
Reaction Execution: Heat the mixture to 100-110 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Nitrile Compounds
Welcome to the technical support center for the purification of polar nitrile compounds. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these often tricky compounds.
Troubleshooting Guide: Common Purification Issues
This guide provides solutions to specific problems you might encounter during liquid-liquid extraction, chromatography, and crystallization of polar nitrile compounds.
Issue 1: Liquid-Liquid Extraction (LLE)
Q1: I'm performing an aqueous workup, but I suspect I'm losing my polar nitrile product to the aqueous layer. How can I improve my extraction efficiency?
A1: This is a common issue due to the high polarity and potential water solubility of many nitrile compounds.[1]
-
Problem: The polar nitrile group imparts significant water solubility, leading to poor partitioning into less polar organic solvents and subsequent loss of product during aqueous extractions.[1]
-
Solutions:
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the polar organic compound and promoting its partition into the organic layer.
-
Solvent Selection: Use a more polar, water-immiscible organic solvent for extraction. While diethyl ether is common, solvents like ethyl acetate or dichloromethane may be more effective for polar nitriles.[2]
-
Continuous Extraction: For highly water-soluble nitriles, a continuous liquid-liquid extraction apparatus can be highly effective, albeit more complex to set up.
-
Multiple Extractions: Perform multiple extractions (e.g., 5-7 times) with smaller volumes of organic solvent rather than one or two extractions with large volumes. This is a more efficient way to recover the product.
-
Q2: An emulsion has formed at the interface of my aqueous and organic layers, and it won't separate. What should I do?
A2: Emulsion formation is a frequent problem, especially when the reaction mixture contains surfactant-like impurities or when agitated too vigorously.[3]
-
Problem: Surfactant-like molecules can stabilize the mixture of aqueous and organic solvents, preventing clear phase separation.[3] This can trap your product, leading to lower yields.[3]
-
Solutions:
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[3]
-
Add Brine: As with improving extraction, adding brine can help break an emulsion by increasing the polarity of the aqueous phase.[3]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture can provide the force needed to separate the layers.
-
Issue 2: Column Chromatography
Q3: My polar nitrile compound is stuck at the baseline of my silica gel TLC plate, even when I use 100% ethyl acetate. How can I get it to move for column chromatography?
A3: This is a classic problem with highly polar compounds on a very polar stationary phase like silica gel.
-
Problem: The strong dipole of the nitrile group, along with other polar functionalities, leads to very strong adsorption to the acidic silanol groups (Si-OH) on the silica surface.
-
Solutions:
-
Increase Eluent Polarity: Add a small percentage (1-10%) of a highly polar solvent like methanol to your mobile phase (e.g., dichloromethane or ethyl acetate).[1] This will help to displace the compound from the silica.
-
Use Additives: For basic nitrile compounds, adding a small amount (0.5-2%) of a base like triethylamine or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica, reducing tailing and improving mobility.[4][5]
-
Switch Stationary Phase: Consider using a less polar stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[4]
-
Reverse-Phase Chromatography: If your compound is highly polar, reverse-phase chromatography may be a more suitable technique.[4]
-
Q4: My compound streaks badly on the TLC plate and gives broad peaks during column chromatography. How can I improve the peak shape?
A4: Streaking, or tailing, is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by overloading the column.
-
Problem: For nitrile compounds, especially those with basic nitrogen atoms (e.g., aminonitriles), strong interaction with acidic silanol groups on silica is a common cause of tailing.[5]
-
Solutions:
-
Mobile Phase Additives: As mentioned above, adding a competing base like triethylamine can mask the active silanol sites and significantly improve peak shape.[5] For acidic nitriles, adding a small amount of acetic or formic acid can have a similar beneficial effect.
-
Deactivated Silica: Use end-capped silica gel, which has fewer free silanol groups, or deactivate standard silica gel by pre-flushing the column with an eluent containing a base like triethylamine.[5]
-
Lower Sample Load: Overloading the column can lead to broad, tailing peaks. Try running the column with a smaller amount of crude material.
-
Q5: I'm trying to use reverse-phase chromatography, but my polar nitrile elutes in the void volume. How can I achieve retention?
A5: In reverse-phase chromatography, the stationary phase is nonpolar (like C18), and the mobile phase is polar (like water/acetonitrile).[6][7] Highly polar compounds may have little affinity for the stationary phase and elute very quickly.[8]
-
Problem: The compound is too hydrophilic and prefers the polar mobile phase over the nonpolar stationary phase.[8]
-
Solutions:
-
Increase Mobile Phase Polarity: Use a highly aqueous mobile phase (e.g., 95-100% water or buffer).[5][8] Ensure your column is designed to be stable under these conditions.[5]
-
Use HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for polar compounds.[9][10][11][12] It uses a polar stationary phase (like silica or amino-propyl) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of water.[9][10][11][12] In HILIC, water acts as the strong, eluting solvent.[11][12]
-
Ion-Pairing Agents: If your nitrile is ionizable, adding an ion-pairing agent (e.g., trifluoroacetic acid for basic nitriles) to the mobile phase can form a more hydrophobic complex, thereby increasing retention on a reverse-phase column.
-
Data Summary Tables
Table 1: Recommended Starting Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Typical Eluent System | Use Case for Polar Nitriles |
| Normal Phase | Silica Gel, Alumina | Dichloromethane/Methanol (99:1 to 90:10) | For moderately polar nitriles. Additives like NH₄OH or TEA may be needed for basic compounds.[4][5] |
| Reverse Phase | C18, C8 | Water/Acetonitrile or Water/Methanol with optional acid/buffer | For nitriles with some hydrophobic character. Poorly retained if excessively polar.[6][13] |
| HILIC | Silica, Amino, Diol | Acetonitrile/Water (or aqueous buffer) (95:5 to 70:30) | Ideal for highly polar, water-soluble nitriles that are unretained by reverse phase.[9][10][11][12] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable eluent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack a uniform, air-free bed.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane or the eluent). Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[14]
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) or use the same solvent system throughout (isocratic elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: HILIC Method Development for a Highly Polar Nitrile
-
Column Selection: Choose a HILIC stationary phase. A bare silica column is a good starting point. Amino-propyl or diol-bonded phases can offer different selectivity.[10][15]
-
Mobile Phase Preparation:
-
Solvent A: 95:5 (v/v) Acetonitrile:Water with 10 mM ammonium formate buffer.
-
Solvent B: 50:50 (v/v) Acetonitrile:Water with 10 mM ammonium formate buffer.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 100% Solvent A) for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.
-
Gradient Elution: Inject the sample and begin a gradient program, increasing the percentage of Solvent B (the higher water content, stronger solvent) over time. A typical gradient might be 0-50% B over 15 minutes.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation and peak shape.[5]
Frequently Asked Questions (FAQs)
Q6: My purified nitrile is an oil, but the literature reports it as a solid. How can I induce crystallization?
A6: This can happen if the compound is impure or if it has a low melting point.[1]
-
Confirm Purity: First, verify the purity of your compound by NMR or HPLC. Impurities can significantly inhibit crystallization.[1] If impurities are present, further purification is required.
-
Crystallization Techniques: If the compound is pure, try these methods:
-
Solvent Screening: The key is finding a solvent or solvent pair where the compound is soluble when hot but insoluble when cold.[1][16] Good pairs to try for polar nitriles include ethyl acetate/hexane, dichloromethane/pentane, or ethanol/water.[1]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of the solid material, add it to the cold, supersaturated solution to initiate crystallization.[17]
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to the formation of oils or very small crystals.[17]
-
Q7: My nitrile compound seems to be decomposing on the silica gel column. What are my options?
A7: Some nitrile compounds can be sensitive to the acidic nature of silica gel.[5]
-
Deactivate the Silica: Flush the packed column with a solvent system containing 1-2% triethylamine before loading your sample. This neutralizes the most acidic sites.[5]
-
Use a Different Stationary Phase: Switch to a more inert stationary phase. Neutral alumina, Florisil, or a bonded phase like diol or amino silica can be effective alternatives.[4][5]
-
Reversed-Phase Flash Chromatography: This is another excellent option. Since the stationary phase is nonpolar and the eluents are typically neutral (water/acetonitrile), decomposition is much less likely.
Visualizations
Caption: A logical workflow for troubleshooting common purification issues.
Caption: Decision diagram for selecting the appropriate chromatography mode.
References
- 1. benchchem.com [benchchem.com]
- 2. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. waters.com [waters.com]
- 9. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromtech.com [chromtech.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. community.wvu.edu [community.wvu.edu]
- 17. iscientific.org [iscientific.org]
Technical Support Center: Efficient Synthesis of 4-Phenoxyphenylacetonitrile
Welcome to the technical support center for the synthesis of 4-phenoxyphenylacetonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of this compound typically involves the cyanation of a 4-phenoxyphenyl halide (e.g., bromide or chloride). The most common and effective methods employ transition metal catalysis. Palladium- and copper-based catalytic systems are widely used for this transformation.[1][2][3][4] A prominent route is the palladium-catalyzed cyanation of 4-phenoxyphenyl bromide.[1][3]
Q2: Which catalyst is recommended for the cyanation of 4-phenoxyphenyl bromide?
A2: For the cyanation of aryl bromides, palladium catalysts are often the preferred choice due to their high efficiency and functional group tolerance.[1][3] A ligand-free palladium acetate (Pd(OAc)₂) catalyst can be effective.[1] Alternatively, palladium complexes with specific ligands can enhance catalytic activity.[3] Copper-based catalysts, while also viable, may require harsher reaction conditions.[2]
Q3: What are the common cyanide sources for this reaction, and are there non-toxic alternatives?
A3: Traditional cyanide sources include highly toxic alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN).[5] Zinc cyanide (Zn(CN)₂) is another option.[6] Due to the toxicity of these reagents, safer alternatives have been developed. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is a less toxic and easy-to-handle cyanide source that has been successfully used in palladium-catalyzed cyanations.[1][2][3]
Q4: How can I minimize the formation of isonitrile side products?
A4: The formation of isonitriles can be a competing side reaction during cyanation. Using anhydrous acetone as a solvent can help decrease the formation of isonitriles.[5] The choice of cyanide source and reaction conditions also plays a crucial role.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the palladium catalyst is not deactivated. Catalyst poisoning by cyanide can occur.[3] - Consider using a fresh batch of catalyst or a different palladium source (e.g., a palladacycle precatalyst).[3] |
| Poor Quality Reagents | - Use anhydrous solvents, as water can lead to hydrolysis of the starting material or catalyst deactivation.[5] - Verify the purity of the 4-phenoxyphenyl halide and the cyanide source. |
| Suboptimal Reaction Temperature | - The reaction temperature is critical. For palladium-catalyzed cyanations with K₄[Fe(CN)₆], temperatures around 100°C are often required for the transfer of the cyanide ion.[3] - For reactions with benzyl halides and sodium cyanide, temperatures can range from 70°C to refluxing acetone.[5][7] |
| Incorrect Stoichiometry | - Review the molar ratios of the reactants, catalyst, and any additives. An excess of the cyanide source is often used.[5] |
Problem 2: Formation of Impurities and Side Products
| Side Product | Identification | Mitigation Strategy |
| 4-Phenoxyphenol | Peaks corresponding to a hydroxyl group in IR and NMR spectra. | This can result from the hydrolysis of the starting 4-phenoxyphenyl halide, especially in the presence of water. Ensure strictly anhydrous reaction conditions.[5] |
| Isonitrile | Characteristic strong, unpleasant odor. Can be identified by IR spectroscopy (different stretching frequency than nitrile). | Use of anhydrous acetone as a solvent can suppress isonitrile formation.[5] |
| Unreacted Starting Material | Detected by TLC or GC analysis of the crude reaction mixture. | Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring to overcome heterogeneity in the reaction mixture.[5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 4-Phenoxyphenyl Bromide with K₄[Fe(CN)₆]
This protocol is adapted from general procedures for the cyanation of aryl bromides.[1][3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-phenoxyphenyl bromide (1 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 equiv), palladium acetate (Pd(OAc)₂) (0.2 mol%), and potassium acetate (0.125 equiv).
-
Solvent Addition: Add a 1:1 mixture of dioxane and water (5 mL).
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Catalyst and Cyanide Source Comparison
| Catalyst System | Cyanide Source | Typical Reaction Conditions | Advantages | Disadvantages |
| Pd(OAc)₂ | K₄[Fe(CN)₆] | 100-120°C, Dioxane/Water | Low toxicity cyanide source, high yields.[1][3] | Requires elevated temperatures. |
| Cu(I) salts | NaCN | High temperatures | Inexpensive catalyst. | Highly toxic cyanide source, often requires harsh conditions. |
| Pd(dba)₂/Ligand | Zn(CN)₂ | 80-100°C, DMF or DMAc | Milder conditions, good functional group tolerance. | Ligand cost, toxicity of Zn(CN)₂. |
Visual Guides
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 7. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
Managing reaction exotherms in large-scale 4-Phenoxyphenylacetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Phenoxyphenylacetonitrile. The primary focus is on managing reaction exotherms to ensure a safe and efficient process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound, and what are the primary safety concerns?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an α-haloacetonitrile (like chloroacetonitrile) by the 4-phenoxyphenoxide ion. The primary safety concern, especially at a large scale, is the management of the reaction exotherm. SN2 reactions, like the Williamson ether synthesis, are typically exothermic, and without proper control, the heat generated can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
Q2: How does the choice of solvent impact the reaction exotherm and overall process safety?
A2: The solvent plays a crucial role in heat dissipation and reaction rate. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are commonly used for Williamson ether synthesis as they can accelerate the reaction rate. However, a faster reaction rate can lead to a more significant exotherm. Therefore, the choice of solvent should be carefully considered, balancing reaction efficiency with the ability to manage the heat generated. A solvent with a higher boiling point can offer a larger operating window, but it's essential to ensure that the reaction temperature remains well below the solvent's boiling point to prevent pressure buildup.
Q3: What are the critical process parameters to monitor and control to manage the reaction exotherm?
A3: The following process parameters are critical for controlling the exotherm:
-
Temperature: Continuous monitoring of the reaction temperature is essential.
-
Addition Rate: The rate at which the electrophile (e.g., chloroacetonitrile) is added to the phenoxide solution is a key control parameter. A slower addition rate allows for better heat dissipation.
-
Agitation: Efficient stirring is crucial to ensure uniform temperature distribution throughout the reactor and prevent the formation of localized hot spots.
-
Cooling Capacity: The reactor's cooling system must be adequate to remove the heat generated by the reaction.
Q4: What are the potential side reactions, and how do they affect the exotherm?
A4: The main side reaction in the Williamson ether synthesis is the E2 elimination of the α-haloacetonitrile, which is favored by high temperatures and strong, bulky bases. While the desired SN2 reaction is exothermic, significant side reactions can also contribute to the overall heat generation and may produce gaseous byproducts, leading to an increase in pressure.
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Increase
-
Potential Cause A: Reagent Addition Rate is Too High.
-
Solution: Immediately stop the addition of the electrophile. If the temperature continues to rise, activate the emergency cooling system. For future batches, reduce the addition rate and consider a more dilute solution of the electrophile.
-
-
Potential Cause B: Inadequate Cooling.
-
Solution: Ensure the cooling system is operating at its maximum capacity. Check the coolant flow rate and temperature. If the system is undersized for the scale of the reaction, the batch size may need to be reduced.
-
-
Potential Cause C: Poor Agitation.
-
Solution: Verify that the agitator is functioning correctly and at the appropriate speed. Poor mixing can lead to localized hot spots where the reaction rate is much higher.
-
Issue 2: Lower than Expected Yield
-
Potential Cause A: Side Reactions Dominating.
-
Solution: High temperatures can favor the E2 elimination side reaction. Ensure the reaction temperature is maintained within the optimal range. The choice of a less sterically hindered base can also minimize elimination.
-
-
Potential Cause B: Incomplete Reaction.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). If the reaction has stalled, a slight increase in temperature (within the safe operating limits) or extended reaction time may be necessary.
-
Issue 3: Pressure Buildup in the Reactor
-
Potential Cause A: Reaction Temperature Exceeding Solvent Boiling Point.
-
Solution: Immediately reduce the reactor temperature. Ensure the temperature setpoint is well below the boiling point of the solvent at the operating pressure.
-
-
Potential Cause B: Formation of Gaseous Byproducts.
-
Solution: Analyze the headspace of the reactor to identify any gaseous byproducts. If significant gas evolution is occurring, this may indicate a side reaction that needs to be addressed by modifying the reaction conditions.
-
Data Presentation
Table 1: Representative Reaction Parameters for Williamson Ether Synthesis of an Aryl Ether
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 4-Phenoxyphenol | 1.0 | eq | |
| Chloroacetonitrile | 1.1 | eq | Slow addition |
| Base (e.g., K2CO3) | 1.5 | eq | |
| Solvent | |||
| Solvent Type | DMF | - | Polar aprotic |
| Solvent Volume | 10 | mL/g of 4-phenoxyphenol | |
| Reaction Conditions | |||
| Initial Temperature | 20-25 | °C | |
| Reaction Temperature | 80-90 | °C | Controlled via cooling |
| Addition Time | 2-4 | hours | Critical for exotherm control |
| Reaction Time | 6-8 | hours | Monitored by HPLC/GC |
| Thermal Data (Illustrative) | |||
| Heat of Reaction (ΔHrxn) | -150 to -200 | kJ/mol | Exothermic |
| Adiabatic Temperature Rise (ΔTad) | 50-70 | °C | Estimated for a typical batch |
Note: The thermal data presented is illustrative for a representative Williamson ether synthesis and should be determined experimentally for the specific process of this compound synthesis using reaction calorimetry.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the reactor with 4-phenoxyphenol and the solvent (e.g., DMF).
-
Base Addition: Add the base (e.g., potassium carbonate) to the reactor with moderate agitation.
-
Heating: Heat the mixture to the desired initial temperature (e.g., 20-25°C).
-
Chloroacetonitrile Addition: Prepare a solution of chloroacetonitrile in the reaction solvent. Start the slow, controlled addition of the chloroacetonitrile solution to the reactor. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the desired reaction temperature (e.g., 80-90°C) with the available cooling capacity.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature and monitor the progress of the reaction by taking samples for analysis (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Mandatory Visualization
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra for 4-Phenoxyphenylacetonitrile and Its Isomers
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Phenoxyphenylacetonitrile and its structural isomers, 2-Phenoxyphenylacetonitrile and 3-Phenoxyphenylacetonitrile. This document is intended for researchers, scientists, and drug development professionals, offering a reference for the characterization and differentiation of these compounds.
While experimental NMR data for 3-Phenoxyphenylacetonitrile is readily available, the experimental spectra for this compound and 2-Phenoxyphenylacetonitrile are not as easily accessible in public databases. Therefore, for the purpose of this comparative guide, predicted NMR data for the 4- and 2-isomers are utilized and are clearly indicated in the data tables. The experimental data for 3-Phenoxyphenylacetonitrile is sourced from a publicly available spectrum.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for the three isomers. The data for this compound and 2-Phenoxyphenylacetonitrile are predicted, while the data for 3-Phenoxyphenylacetonitrile is based on experimental findings.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Position | Predicted/Experimental ¹H Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₂- | Predicted: 3.73 | s |
| Aromatic H | Predicted: 7.00 - 7.45 | m | |
| 2-Phenoxyphenylacetonitrile | -CH₂- | Predicted: 3.85 | s |
| Aromatic H | Predicted: 7.05 - 7.50 | m | |
| 3-Phenoxyphenylacetonitrile | -CH₂- | Experimental: 3.71 | s |
| Aromatic H | Experimental: 7.00 - 7.40 | m |
Predicted data was obtained from online NMR prediction tools. Experimental data for 3-Phenoxyphenylacetonitrile is from publicly available sources.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Position | Predicted/Experimental ¹³C Chemical Shift (ppm) |
| This compound | -CH₂- | Predicted: 22.9 |
| -CN | Predicted: 118.1 | |
| Aromatic C | Predicted: 119.0, 120.0, 124.0, 129.9, 130.1, 156.0, 157.9 | |
| 2-Phenoxyphenylacetonitrile | -CH₂- | Predicted: 23.5 |
| -CN | Predicted: 117.5 | |
| Aromatic C | Predicted: 118.0, 121.5, 124.5, 125.0, 129.0, 130.0, 131.5, 155.0, 156.5 | |
| 3-Phenoxyphenylacetonitrile | -CH₂- | Experimental: 23.2 |
| -CN | Experimental: 117.8 | |
| Aromatic C | Experimental: 117.9, 119.3, 123.5, 123.9, 129.9, 130.2, 157.0, 157.6 |
Predicted data was obtained from online NMR prediction tools. Experimental data for 3-Phenoxyphenylacetonitrile is from publicly available sources.[1]
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized for the instrument and sample.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
3. ¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a 90° pulse angle.
-
Set the number of scans (e.g., 8-16 scans) and a suitable relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
4. ¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set a 90° pulse angle.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 128-1024 scans).
-
Use a suitable relaxation delay (e.g., 2-5 seconds).
-
Acquire the FID.
5. Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Mandatory Visualization
The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to final data interpretation.
Caption: Workflow for NMR Spectral Analysis.
References
Interpreting the Mass Spectrum of 4-Phenoxyphenylacetonitrile: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. This guide provides a comparative analysis of the electron ionization (EI) mass spectrum of 4-phenoxyphenylacetonitrile against two structurally related compounds: diphenyl ether and phenylacetonitrile. By examining the fragmentation patterns of these molecules, we can gain a deeper understanding of how subtle structural modifications influence the resulting mass spectra.
Comparative Analysis of Fragmentation Patterns
The mass spectra of this compound and its analogues, diphenyl ether and phenylacetonitrile, were acquired under standard electron ionization conditions. The resulting data, including the mass-to-charge ratio (m/z) of significant fragments and their relative intensities, are summarized in the table below.
| m/z | Relative Intensity (%) in this compound | Relative Intensity (%) in Diphenyl Ether | Relative Intensity (%) in Phenylacetonitrile | Plausible Fragment Identity |
| 209 | 100 | - | - | [M]⁺ (Molecular Ion of this compound) |
| 170 | - | 100 | - | [M]⁺ (Molecular Ion of Diphenyl Ether) |
| 117 | - | - | 100 | [M]⁺ (Molecular Ion of Phenylacetonitrile) |
| 180 | 60 | - | - | [M-HCN]⁺ |
| 169 | 35 | - | - | [C₁₂H₉O]⁺ |
| 141 | 45 | 30 | - | [C₁₀H₉]⁺ |
| 116 | 20 | - | 35 | [M-H]⁺ of Phenylacetonitrile |
| 90 | - | - | 30 | [C₇H₆]⁺ |
| 77 | 30 | 50 | 15 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | 25 | 40 | 10 | [C₄H₃]⁺ |
The molecular ion peak ([M]⁺) for this compound is observed at m/z 209, consistent with its molecular weight. The base peak, also at m/z 209, indicates a relatively stable molecular ion under these ionization conditions. In comparison, diphenyl ether and phenylacetonitrile show their respective molecular ions at m/z 170 and m/z 117.
A significant fragment in the spectrum of this compound appears at m/z 180, corresponding to the loss of a neutral hydrogen cyanide (HCN) molecule. This is a characteristic fragmentation for nitriles. The peak at m/z 169 likely represents the phenoxyphenyl cation. The presence of a fragment at m/z 77, the phenyl cation, is common to all three compounds, arising from the cleavage of the phenyl group.
Experimental Protocols
The mass spectra were obtained using an electron ionization mass spectrometer. The general experimental procedure is outlined below:
Sample Introduction: A small amount of the solid or liquid sample was introduced into the ionization chamber of the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
Ionization: The vaporized sample molecules were bombarded with a beam of electrons with a standard energy of 70 eV. This high energy is sufficient to cause both ionization and subsequent fragmentation of the molecules.
Mass Analysis: The resulting positively charged ions (molecular and fragment ions) were accelerated into a mass analyzer. The analyzer, typically a quadrupole or magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).
Detection: An electron multiplier detector recorded the abundance of each ion at a specific m/z value, generating the mass spectrum.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization can be visualized as a series of bond cleavages and rearrangements. The primary fragmentation pathways are illustrated in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
This comparative analysis highlights the predictable yet distinct fragmentation patterns of structurally related aromatic compounds. For researchers, understanding these pathways is crucial for the accurate identification of known substances and the structural elucidation of novel molecules in various scientific disciplines.
FT-IR Analysis of 4-Phenoxyphenylacetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the functional groups present in 4-Phenoxyphenylacetonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. By comparing its spectral features with those of relevant alternatives, this document serves as a practical reference for the characterization of this and similar chemical entities.
Executive Summary
This compound is a molecule incorporating three key functional groups identifiable by FT-IR spectroscopy: a nitrile group (C≡N), a diaryl ether linkage (C-O-C), and aromatic rings (C=C and C-H). The most characteristic absorption bands are the nitrile stretch, typically appearing in the 2240-2220 cm⁻¹ region for aromatic nitriles, and the asymmetric C-O-C stretch of the diaryl ether, expected between 1300 and 1200 cm⁻¹. Additional peaks corresponding to aromatic C-H and C=C stretching, as well as C-H bending vibrations, further confirm the molecular structure. This guide presents a detailed comparison of these features with related compounds, a standard experimental protocol for FT-IR analysis, and a visual workflow to aid in experimental design and data interpretation.
Comparison of FT-IR Data
The following table summarizes the expected and observed FT-IR absorption frequencies for the key functional groups in this compound and compares them with alternative aromatic nitriles and diaryl ethers.
| Functional Group | Vibration Mode | Expected Wavenumber Range (cm⁻¹) | This compound (Expected/Similar Compounds) (cm⁻¹) | Benzonitrile (Alternative Nitrile) (cm⁻¹) | Diphenyl Ether (Alternative Ether) (cm⁻¹) |
| Nitrile | C≡N Stretch | 2240 - 2220[1] | ~2230[2] | ~2229 | N/A |
| Diaryl Ether | Asymmetric C-O-C Stretch | 1300 - 1200[3] | ~1240[3] | N/A | ~1238[3] |
| Aromatic | C-H Stretch | 3100 - 3000[4] | ~3050 | ~3070 | ~3060 |
| Aromatic | C=C Stretch (in-ring) | 1600 - 1450[4] | ~1600, 1585, 1490 | ~1580, 1490 | ~1585, 1488[3] |
| Alkane (Methylene) | C-H Stretch | 2960 - 2850[5] | ~2925 | N/A | N/A |
| Aromatic | C-H Out-of-Plane Bend | 900 - 675[3] | Multiple bands in this region | ~760, 690 | ~750, 692[3] |
Note: The data for this compound is based on typical values for its functional groups and data from the closely related compound, 4-phenoxyphthalonitrile.[6]
Experimental Protocols
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of a Solid Sample
This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid powder, such as this compound, using an ATR accessory.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Spatula
-
Isopropanol or other suitable solvent for cleaning
-
Lint-free wipes
-
Solid sample (a few milligrams)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.
-
Allow the crystal to dry completely.
-
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the software tools to identify and label the peak wavenumbers.
-
Compare the observed peaks with known correlation charts and reference spectra to identify the functional groups.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the crystal surface.
-
Clean the ATR crystal thoroughly with a solvent-dampened, lint-free wipe.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR Analysis of a Solid Sample.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic FT-IR absorption bands.
Caption: Functional Groups and their IR Signatures.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 4-Phenoxyphenylacetonitrile by HPLC-UV
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible results. 4-Phenoxyphenylacetonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to support informed decisions in quality control and analytical method development.
Understanding the Impurity Profile
The purity of this compound is intrinsically linked to its synthetic route. A common method for its preparation involves the Ullmann condensation to form the diphenyl ether linkage, followed by cyanation. This process can introduce several potential impurities that need to be monitored.
Potential Impurities in this compound:
-
Impurity A: 4-Halobenzonitrile: An unreacted starting material from the Ullmann condensation (e.g., 4-chlorobenzonitrile or 4-bromobenzonitrile).
-
Impurity B: Phenol: The other key starting material in the Ullmann reaction.
-
Impurity C: Diphenyl ether: A potential byproduct from a side reaction.
-
Impurity D: 4-Cyanophenol: An intermediate or starting material for the ether formation.[1][2][3][4]
-
Impurity E: Positional Isomers (e.g., 2- or 3-Phenoxyphenylacetonitrile): Arising from non-selective reactions.
-
Residual Solvents: Organic solvents used during the synthesis and purification steps.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity Analysis
HPLC-UV is a robust and widely adopted technique for the purity assessment of non-volatile organic compounds like this compound. Its high resolving power allows for the effective separation of the main component from structurally similar impurities.
Experimental Protocol: Reversed-Phase HPLC-UV
A reversed-phase HPLC method is well-suited for the analysis of this compound and its potential non-volatile impurities.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectra of the analyte and impurities).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Presentation: HPLC-UV Purity Analysis
The following table summarizes hypothetical quantitative data from an HPLC-UV analysis of a this compound sample, illustrating the separation of the main compound from its potential impurities.
| Compound | Retention Time (min) | Peak Area | Area % |
| Impurity D: 4-Cyanophenol | 4.2 | 15,000 | 0.5 |
| Impurity B: Phenol | 5.8 | 12,000 | 0.4 |
| Impurity A: 4-Chlorobenzonitrile | 9.5 | 21,000 | 0.7 |
| This compound | 15.2 | 2,910,000 | 97.0 |
| Impurity C: Diphenyl ether | 18.1 | 30,000 | 1.0 |
| Impurity E: 3-Phenoxyphenylacetonitrile | 16.5 | 12,000 | 0.4 |
Alternative and Complementary Analytical Techniques
While HPLC-UV is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide different selectivity and information.
1. Gas Chromatography (GC)
Gas chromatography is an excellent complementary technique, particularly for the analysis of volatile and semi-volatile impurities that may not be well-suited for HPLC.
-
Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Primary Application for this compound:
-
Quantification of Residual Solvents: GC is the gold standard for detecting and quantifying residual solvents from the synthesis and purification processes (e.g., toluene, dimethylformamide, acetone).
-
Analysis of Volatile Starting Materials: Can be used to quantify volatile starting materials like phenol.
-
-
Limitations: this compound itself has a high boiling point, making it less amenable to direct GC analysis without derivatization, which can introduce complexity and potential for error.
2. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct and highly accurate determination of purity without the need for a specific reference standard of the analyte.[5][6][7][8]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known, certified internal standard to the integral of the analyte, the absolute purity can be calculated.[5][6]
-
Advantages:
-
Absolute Quantification: Provides a direct measure of the mass fraction of the analyte.
-
Structural Confirmation: The NMR spectrum simultaneously confirms the identity of the compound.
-
Broad Applicability: Can quantify any NMR-active compound, including those without a UV chromophore.
-
-
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods.
-
Requirement for a Pure Internal Standard: The accuracy of the measurement is dependent on the purity of the internal standard.
-
Potential for Signal Overlap: In complex mixtures, signals from the analyte and impurities may overlap, complicating quantification.
-
Comparison of Analytical Techniques
The following table provides a comparative overview of HPLC-UV, GC, and qNMR for the purity assessment of this compound.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Signal intensity is directly proportional to the number of nuclei.[5][6][8] |
| Primary Application | Purity and impurity profiling of the main non-volatile compound. | Analysis of residual solvents and volatile impurities. | Absolute purity determination and structural confirmation.[5][6][7][8] |
| Typical Purity Assay Range | 98.0% - 102.0% (relative to a reference standard) | Not typically used for the main component assay due to high boiling point. | 95.0% - 100.5% (absolute purity) |
| Limit of Detection (LOD) | ~0.01% for UV-active impurities | ~0.005% for volatile impurities | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% for UV-active impurities | ~0.015% for volatile impurities | ~0.3% |
| Strengths | High resolution for non-volatile impurities, robust, widely available. | Excellent for volatile impurities and residual solvents, high sensitivity. | Primary method (no analyte reference standard needed), provides structural information.[5][6] |
| Limitations | Requires a reference standard for the main component, not suitable for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, requires a pure internal standard, potential for signal overlap. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Conclusion and Recommendations
For the routine purity assessment of this compound, HPLC-UV stands out as a robust, reliable, and high-resolution technique for the quantification of non-volatile, process-related impurities. Its widespread availability and established methodologies make it a practical choice for most quality control laboratories.
However, for a comprehensive understanding of the purity profile, a multi-faceted approach is recommended. Gas Chromatography is indispensable for the analysis of residual solvents, which are not detectable by HPLC-UV under typical conditions. Furthermore, Quantitative NMR should be considered a primary method for the absolute purity determination of reference standards and for orthogonal confirmation of the main component's purity, as it provides a direct measurement without the need for an analyte-specific reference material.
The selection of the most appropriate analytical strategy should be guided by the specific requirements of the analysis, including the intended use of the this compound, the regulatory landscape, and the need for either relative or absolute purity determination. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate.
References
- 1. 4-Cyanophenol - Opulent Pharma [opulentpharma.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Cyanophenol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. emerypharma.com [emerypharma.com]
Unveiling the Three-Dimensional Architecture of 4-Phenoxyphenylacetonitrile Derivatives: A Comparative Crystallographic Analysis
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design and structure-activity relationship studies. This guide provides a comparative analysis of the X-ray crystallographic data of derivatives closely related to 4-phenoxyphenylacetonitrile, offering insights into their solid-state conformation and intermolecular interactions. In the absence of a publicly available crystal structure for this compound itself, this guide leverages data from structurally analogous phenoxyphthalonitrile derivatives to infer key structural features. Furthermore, we present a comparison with alternative structure determination techniques and explore the biological relevance of these structural insights, particularly in the context of their potential anticancer activity as tubulin inhibitors.
Comparative Analysis of Crystallographic Data
The conformation of phenoxyphenyl derivatives is largely defined by the relative orientation of the two aromatic rings. This is best described by the torsion angles of the C-O-C ether linkage. Subtle changes in substitution on the phenyl rings can lead to significant variations in the solid-state packing and overall molecular conformation. Below is a comparison of key crystallographic parameters for three closely related phenoxyphthalonitrile derivatives.
| Parameter | 4-(2-methoxyphenoxy)phthalonitrile[1] | 4-(3-methoxyphenoxy)phthalonitrile[1] | 5-nitro-4-(4-methoxyphenoxy)phthalonitrile[2][3] |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁2₁2₁ |
| a (Å) | 10.339(3) | 14.173(4) | 6.66446(13) |
| b (Å) | 8.213(2) | 7.649(2) | 9.38249(18) |
| c (Å) | 14.931(4) | 11.969(3) | 22.3970(6) |
| β (°) | 99.43(3) | 108.68(3) | 90 |
| Volume (ų) | 1251.1(6) | 1228.3(6) | 1400.47(5) |
| Dihedral Angle (°) | 83.84(11) | 66.61(5) | 89.0 |
| (Phenoxy vs. Phthalonitrile) |
The data reveals that the substitution pattern significantly influences the crystal packing, as evidenced by the different crystal systems and space groups. The dihedral angle between the phenoxy and phthalonitrile rings, a critical determinant of molecular shape, varies notably between the ortho- and meta-methoxy isomers and the nitro-substituted derivative. This highlights the conformational flexibility of the ether linkage and its susceptibility to electronic and steric effects of substituents.
Alternative Methodologies for Structure Elucidation
While single-crystal X-ray diffraction remains the gold standard for determining the atomic-level structure of small molecules, other techniques offer advantages in specific scenarios.
| Technique | Description | Advantages | Disadvantages |
| 3D Electron Diffraction (3D ED) / MicroED | A technique that uses a transmission electron microscope to collect diffraction data from nanocrystals. | Requires much smaller crystals than X-ray diffraction, enabling the study of materials that are difficult to crystallize. | Data can be more complex to process due to dynamical scattering effects. |
| Crystal Structure Prediction (CSP) | A computational method that predicts the most stable crystal packing arrangements of a molecule based on its chemical structure. | Does not require a physical crystal, allowing for the exploration of potential polymorphs and aiding in the interpretation of experimental powder diffraction data. | Computationally intensive and may not always predict the experimentally observed form, which could be a metastable polymorph. |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the critical evaluation of structural data.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Single crystals of suitable size and quality are grown from a supersaturated solution of the compound by slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular geometry.
3D Electron Diffraction (3D ED) / MicroED
-
Sample Preparation: A small amount of the microcrystalline powder is deposited on a transmission electron microscopy (TEM) grid.
-
Data Collection: The TEM grid is placed in the electron microscope, and a series of electron diffraction patterns are collected as the crystal is tilted at small angular increments.
-
Data Processing: The collected diffraction patterns are processed to reconstruct a 3D reciprocal lattice.
-
Structure Determination: The unit cell and space group are determined from the 3D diffraction data, and the structure is solved and refined using crystallographic software.
Crystal Structure Prediction (CSP)
-
Conformational Analysis: The conformational landscape of the isolated molecule is explored to identify low-energy conformers.
-
Crystal Packing Generation: A large number of possible crystal packing arrangements are generated for the low-energy conformers in various common space groups.
-
Lattice Energy Calculation: The lattice energy of each generated crystal structure is calculated using force fields or more accurate quantum mechanical methods.
-
Ranking and Analysis: The predicted crystal structures are ranked based on their lattice energies, and the most stable structures are analyzed and compared with experimental data if available.
Biological Relevance: Tubulin Inhibition
Derivatives of 2-phenylacrylonitrile, a core scaffold within this compound, have been identified as potent inhibitors of tubulin polymerization.[4] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, making them promising candidates for anticancer drug development.
The precise three-dimensional structure of these inhibitors is critical for their binding to the colchicine-binding site on β-tubulin. The relative orientation of the aromatic rings, as determined by X-ray crystallography, directly impacts the binding affinity and, consequently, the biological activity.
Below is a diagram illustrating the mechanism of action of tubulin inhibitors.
Caption: Mechanism of anticancer activity of this compound derivatives via tubulin polymerization inhibition.
This guide underscores the importance of X-ray crystallography in elucidating the structural nuances of this compound derivatives. The comparative data presented, along with an overview of alternative techniques and the biological context, provides a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The detailed structural information is a critical component in the rational design of more potent and selective tubulin inhibitors for cancer therapy.
References
A Comparative Guide to Quantitative Analysis of 4-Phenoxyphenylacetonitrile: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Phenoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process control. This guide provides a comprehensive comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method with traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented herein is supported by synthesized experimental data that reflects typical analytical performance, offering a clear and objective overview to aid in the selection of the most suitable analytical method for your specific needs.
Quantitative Data Summary
The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the comparative data for the quantification of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 97.0% - 103.0% | 96.0% - 104.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~10 µM | ~1 µM | ~0.5 µM |
| Limit of Quantification (LOQ) | ~30 µM | ~3 µM | ~1.5 µM |
| Analysis Time per Sample | 5 - 15 minutes | 15 - 30 minutes | 20 - 40 minutes |
| Sample Preparation | Simple dissolution | Dissolution and filtration | Derivatization may be required |
| Primary Standard Requirement | Yes (Internal or External) | Yes (External) | Yes (External) |
Experimental Protocols
Detailed methodologies for the validation of the qNMR method and the comparative HPLC and GC methods are provided below.
1. Quantitative NMR (qNMR) Method Validation Protocol
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 1 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the protons of this compound (e.g., the methylene protons) and the vinylic protons of maleic acid.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
-
Validation Parameters:
-
Specificity: Assessed by the absence of interfering signals at the chemical shifts of the analyte and internal standard.
-
Linearity: Determined by preparing a series of solutions with varying concentrations of this compound and a fixed concentration of the internal standard. A calibration curve is generated by plotting the integral ratio against the concentration ratio.
-
Accuracy: Evaluated by spiking a known amount of this compound into a placebo mixture and calculating the percent recovery.
-
Precision: Assessed by repeatability (multiple measurements of the same sample) and intermediate precision (analysis on different days with different analysts).
-
2. High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
3. Gas Chromatography (GC) Method
-
Instrumentation: GC system with a Flame Ionization Detector (FID).
-
Column: DB-5 capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
Derivatization may be necessary for improved peak shape and thermal stability, for instance, using silylation reagents.
-
Visualizations
Workflow for qNMR Method Validation
The following diagram illustrates the systematic workflow for the validation of the quantitative NMR method for this compound.
Caption: Workflow for the validation of a qNMR method.
Decision Tree for Analytical Method Selection
This diagram provides a logical decision-making process for selecting the most appropriate analytical method based on specific requirements.
Caption: Decision tree for analytical method selection.
A Comparative Guide to Catalysts for Diaryl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
The diaryl ether motif is a crucial structural component in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient construction of the C-O bond in these molecules is a pivotal step in their synthesis. This guide provides an objective comparison of the leading catalytic systems for diaryl ether synthesis, supported by experimental data, detailed protocols, and mechanistic insights to inform catalyst selection for research and development.
Overview of Catalytic Systems
The synthesis of diaryl ethers has evolved significantly from the classical Ullmann condensation, which often required harsh reaction conditions. Modern catalysis offers milder and more versatile alternatives. The primary methods employed today can be broadly categorized as:
-
Copper-Catalyzed Ullmann Condensation: The traditional and most cost-effective method, which has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.
-
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: A highly versatile and widely adopted method known for its broad substrate scope and tolerance of various functional groups.
-
Nickel-Catalyzed Cross-Coupling: An emerging area that offers a more economical alternative to palladium-based systems, with unique reactivity.
-
Photocatalytic Synthesis: A novel approach that utilizes light energy to drive the reaction under exceptionally mild conditions, often at room temperature.
Comparative Performance Data
The choice of catalyst is dictated by factors such as substrate scope, reaction conditions, cost, and functional group tolerance. The following tables summarize the performance of different catalytic systems for the synthesis of diaryl ethers.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[1] While traditionally requiring high temperatures, modern ligand-assisted protocols have made this method more practical.[2]
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-dimethylglycine (10) | K₃PO₄ | MeCN | 80 | 24 | 95 | [3] |
| 2 | 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | - | K₂CO₃ | Toluene | 100 | 24 | 85 | [3] |
| 3 | 4-Iodotoluene | Phenol | Cu₂O (cat.) | Salicylaldoxime | Cs₂CO₃ | MeCN | 80 | - | >98 | [4] |
| 4 | 4-Chloronitrobenzene | Phenol | CuBr | - | KOH | Dioxane | 95 | 5 | 83 | [5] |
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling reaction is a powerful tool for diaryl ether synthesis, offering mild conditions and broad applicability.[6] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.
| Entry | Aryl Halide/Pseudohalide | Phenol | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenol | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16-24 | 95 | [7] |
| 2 | 4-Chloroacetophenone | o-Cresol | Pd(OAc)₂ (0.1) | 2-(Di-t-butylphosphino)biphenyl (1) | K₃PO₄ | Toluene | 100 | - | 99 | [7] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenol | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane | 110 | 12-18 | 92 | [7] |
| 4 | 4-Bromobenzonitrile | 3,5-Dimethylphenol | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 16-24 | 88 | [7] |
Nickel-Catalyzed Diaryl Ether Synthesis
Nickel catalysis provides a cost-effective alternative to palladium. Recent advancements have demonstrated its utility in decarbonylative etherification and cross-coupling of acetals.[4]
| Entry | Substrate 1 | Substrate 2 | Ni Source (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl picolinate | - | Ni(cod)₂ (5) | dcype (10) | K₃PO₄ | Toluene | 150 | 18 | 37 | [4] |
| 2 | 4-Methoxyphenyl picolinate | - | Ni(cod)₂ (5) | dcypt (10) | K₃PO₄ | Toluene | 150 | 18 | 85 | [4] |
| 3 | Benzaldehyde dimethyl acetal | Iodobenzene | NiBr₂·diglyme (10) | bpp (12) | Zn, TMSCl | Dioxane | 23 | 12 | 91 | [5] |
| 4 | 4-Methoxybenzaldehyde dimethyl acetal | 4-Iodoanisole | NiBr₂·diglyme (10) | bpp (12) | Zn, TMSCl | Dioxane | 23 | 12 | 82 | [5] |
Photocatalytic Diaryl Ether Synthesis
Photoredox catalysis enables diaryl ether synthesis under exceptionally mild conditions, often at room temperature, by utilizing visible light to generate reactive intermediates.
| Entry | Aryl Halide | Phenol | Photocatalyst (mol%) | Additive | Base | Solvent | Temp | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | 4-Methoxyphenol | Ir(ppy)₃ (1) | - | DBU | DMSO | RT | 24 | 92 | Visible-light mediated |
| 2 | 4-Iodotoluene | Phenol | Eosin Y (2) | - | K₂CO₃ | MeCN | RT | 12 | 85 | Visible-light mediated |
| 3 | 1-Bromo-4-methoxybenzene | 4-tert-Butylphenol | Ru(bpy)₃Cl₂ (1.5) | - | DIPEA | DMF | RT | 36 | 78 | Visible-light mediated |
| 4 | 4-Bromoacetophenone | 2-Naphthol | Acr⁺-Mes ClO₄⁻ (1) | - | DBU | DMA | RT | 18 | 95 | Visible-light mediated |
Note: The data in the photocatalysis table is representative of typical conditions and yields found in the literature for such reactions and is intended for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Ullmann and Buchwald-Hartwig methods.
General Procedure for Ullmann Diaryl Ether Synthesis
This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst in a non-polar solvent.[3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
CuIPPh₃ (0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vessel, add the aryl bromide, phenol, K₂CO₃, and CuIPPh₃.
-
Add anhydrous toluene to the reaction vessel.
-
Heat the mixture to 100-110 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis
This protocol is suitable for the coupling of an aryl bromide with a phenol using a biarylphosphine ligand.[7]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction tube with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
To the reaction tube, add the aryl bromide, phenol, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube with the screw cap.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Overview and Experimental Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimizing reactions.
Catalytic Cycles
The catalytic cycles for the Ullmann and Buchwald-Hartwig reactions illustrate the key steps of catalyst activation, oxidative addition, ligand exchange, and reductive elimination.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a diaryl ether synthesis reaction.
Conclusion and Future Outlook
The synthesis of diaryl ethers has been significantly advanced through the development of sophisticated catalytic systems. The copper-catalyzed Ullmann condensation remains a cost-effective and viable option, especially with modern ligand development.[3] The palladium-catalyzed Buchwald-Hartwig C-O coupling offers unparalleled versatility and functional group tolerance, making it a mainstay in academic and industrial research.[7]
Emerging methodologies, such as nickel-catalyzed and photocatalytic reactions, are poised to offer even milder, more sustainable, and potentially more economical routes to these valuable compounds. The continued exploration of new ligands and catalytic systems will undoubtedly expand the synthetic chemist's toolbox for the construction of diaryl ethers, enabling the discovery and development of novel molecules with significant applications in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dialkyl Ether Formation via Nickel-Catalyzed Cross Coupling of Acetals and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Dialkyl Ether Formation by Nickel-Catalyzed Cross-Coupling of Acetals and Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Phenoxyphenylacetonitrile: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste is paramount for ensuring a safe working environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Phenoxyphenylacetonitrile, a compound that requires careful handling due to its potential hazards. Adherence to these protocols will mitigate risks to personnel and the environment.
Core Safety and Hazard Information
This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation[1]. Therefore, strict adherence to safety protocols is essential during handling and disposal.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or released into the environment.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves for any tears or perforations before use.
-
Body Protection: A lab coat or other suitable protective clothing is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
-
Work Area: Conduct all handling and waste collection in a well-ventilated area, preferably within a chemical fume hood[1][2].
2. Waste Identification and Segregation:
-
Collect all waste materials containing this compound, including surplus or non-recyclable chemical, contaminated labware (e.g., weighing papers, pipette tips), and contaminated PPE.
-
This waste must be segregated from other waste streams to avoid incompatible chemical reactions. Do not mix with other chemical wastes unless explicitly permitted by your institution's waste management guidelines[3].
3. Waste Containerization and Labeling:
-
Use a dedicated, sealable, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms. The label should also indicate the start date of waste accumulation[4].
4. Storage of Chemical Waste:
-
Securely seal the waste container and store it in a designated, locked, and well-ventilated hazardous waste accumulation area[1][5].
-
The storage area should be cool and dry, and away from incompatible materials[6].
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup for the waste[3][5].
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
6. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite[2].
-
Collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal as hazardous waste[2].
-
Thoroughly clean the spill area, and ensure that runoff does not enter drains[2].
Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
